molecular formula C13H15N3O2 B13248521 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

Cat. No.: B13248521
M. Wt: 245.28 g/mol
InChI Key: KGVAHQVYPZAYGJ-UHFFFAOYSA-N
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Description

2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is a chemical building block of interest in medicinal chemistry and pharmaceutical research. The compound features a acetic acid backbone substituted with both a 1-methyl-1H-pyrazol-5-yl group and a benzylamino group, creating a multifunctional structure suitable for further synthetic modification . Researchers can access this compound in different salt forms to suit specific experimental needs, including the hydrochloride salt (CAS# 1955498-17-5) and the dihydrochloride salt (CAS# 1909311-88-1) . The molecular formula for the free acid is C13H15N3O2, with a molecular weight of 245.28 g/mol . As a versatile scaffold, its primary research applications include serving as a precursor in the synthesis of more complex molecules and being used in the exploration of structure-activity relationships. The presence of both carboxylic acid and secondary amine functional groups makes it a candidate for forming amide bonds or for salt formation, which is useful in crystallography studies and the development of compounds with tailored physicochemical properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed. It is recommended to store the material in a cool, dry place, and for some derivatives, cold-chain transportation may be required .

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-(benzylamino)-2-(2-methylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C13H15N3O2/c1-16-11(7-8-15-16)12(13(17)18)14-9-10-5-3-2-4-6-10/h2-8,12,14H,9H2,1H3,(H,17,18)

InChI Key

KGVAHQVYPZAYGJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(C(=O)O)NCC2=CC=CC=C2

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Novel Chemical Space

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a highly sought-after motif in drug design. This guide delves into the chemical landscape of a novel molecule, 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid , a compound that merges the pyrazole core with an unnatural α-amino acid framework.

As of the writing of this guide, this specific molecule has not been explicitly described in the available scientific literature. Therefore, this document serves as both a theoretical exploration and a practical roadmap for its synthesis and characterization. By leveraging established principles of organic synthesis and spectroscopic analysis of related compounds, we will provide a robust framework for researchers seeking to explore this and similar chemical entities. Our approach is grounded in field-proven insights, explaining not just the "how" but the "why" behind the proposed experimental choices, ensuring scientific integrity and a self-validating system of protocols.

Molecular Architecture and Physicochemical Postulates

The structure of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid presents a fascinating convergence of functional groups, each contributing to its overall chemical personality.

  • 1-Methyl-1H-pyrazol-5-yl Core: The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[2] The N1-methylation prevents tautomerization, locking the scaffold's electronic and steric profile. The point of attachment at the C5 position influences its reactivity and spatial orientation.

  • α-Amino Acid Backbone: The central feature is a chiral α-carbon, rendering the molecule optically active. This framework allows for potential incorporation into peptides, acting as a non-proteinogenic amino acid that can induce specific secondary structures or interact with biological targets.

  • Benzylamino Group: The N-benzyl group adds significant steric bulk and lipophilicity. The secondary amine is a key site for hydrogen bonding and further chemical modification.

  • Carboxylic Acid Moiety: This functional group imparts acidic properties and serves as another critical site for hydrogen bonding or for derivatization into esters or amides.

Structural Analysis and Potential Interactions:

Caption: Key functional domains of the target molecule.

Based on this structure, we can postulate the following properties:

  • Stereoisomerism: The molecule will exist as a pair of enantiomers (R and S) due to the chiral α-carbon.

  • Amphoteric Nature: The presence of both a carboxylic acid and a secondary amine suggests the molecule will be amphoteric, capable of forming zwitterions at physiological pH.

  • Solubility: Solubility is expected to be poor in nonpolar organic solvents and higher in polar protic solvents, especially under acidic or basic conditions.

Proposed Synthetic Strategy: A Logic-Driven Approach

The synthesis of α-amino acids with heterocyclic side chains is a well-established field.[4][5] A plausible and robust strategy for the synthesis of the target molecule is a variation of the Strecker synthesis, a classic method for producing α-amino acids. This multi-step approach offers versatility and relies on common, well-understood reactions.

Synthetic Workflow Diagram:

G start 1-Methyl-1H-pyrazole step1 Step 1: Vilsmeier-Haack Formylation start->step1 intermediate1 1-Methyl-1H-pyrazole-5- carbaldehyde step1->intermediate1 step2 Step 2: Reductive Amination intermediate1->step2 intermediate2 N-Benzyl-1-(1-methyl-1H- pyrazol-5-yl)methanamine step2->intermediate2 step3 Step 3: α-Amino Acid Synthesis (Strecker-type) intermediate2->step3 intermediate3 α-(Benzylamino)-α-(1-methyl- 1H-pyrazol-5-yl)acetonitrile step3->intermediate3 step4 Step 4: Hydrolysis intermediate3->step4 product Target Molecule: 2-(Benzylamino)-2-(1-methyl-1H- pyrazol-5-yl)acetic acid step4->product

Caption: Proposed synthetic workflow for the target molecule.

Rationale for Experimental Choices
  • Step 1: Vilsmeier-Haack Formylation: This is a standard and high-yielding method for introducing a formyl group onto electron-rich aromatic rings like pyrazole. The regioselectivity is directed to the C5 position due to the electronic influence of the N1-methyl group.

  • Step 2: Reductive Amination: This is a highly efficient method for forming the C-N bond between the pyrazole-aldehyde and benzylamine. The use of a mild reducing agent like sodium triacetoxyborohydride allows for a one-pot reaction with high yields and minimal side products.

  • Step 3: Strecker-type Synthesis: The formation of an α-aminonitrile from the secondary amine intermediate and a cyanide source (e.g., trimethylsilyl cyanide) is a key step. This reaction creates the new stereocenter.

  • Step 4: Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile group to a carboxylic acid is the final step to yield the target amino acid. Acidic conditions are often preferred to facilitate purification.

Comprehensive Characterization Protocol

The unambiguous identification of the synthesized molecule is paramount. A combination of spectroscopic techniques will be employed to confirm its structure.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data based on the analysis of similar pyrazole derivatives and amino acids.[6][7][8]

Technique Functional Group/Proton Expected Chemical Shift / Signal
¹H NMR Pyrazole-CH (H3)δ 7.3-7.5 ppm (d)
Pyrazole-CH (H4)δ 6.1-6.3 ppm (d)
Benzyl-Ar-Hδ 7.2-7.4 ppm (m)
Benzyl-CH₂δ 3.8-4.2 ppm (AB quartet or s)
α-CHδ 4.5-4.8 ppm (s)
Pyrazole-N-CH₃δ 3.7-3.9 ppm (s)
NH and COOHBroad singlets, concentration and solvent dependent
¹³C NMR Pyrazole-C3δ ~140 ppm
Pyrazole-C4δ ~105 ppm
Pyrazole-C5δ ~145 ppm
Benzyl-Ar-Cδ 127-138 ppm
Benzyl-CH₂δ ~50-55 ppm
α-Cδ ~60-65 ppm
Pyrazole-N-CH₃δ ~35-40 ppm
C=O (Carboxyl)δ ~170-175 ppm
FT-IR O-H (Carboxylic Acid)Broad band, 2500-3300 cm⁻¹
N-H (Amine)3300-3500 cm⁻¹ (may be weak or absent)
C=O (Carboxylic Acid)~1700-1725 cm⁻¹
C=N, C=C (Aromatic)~1500-1600 cm⁻¹
HRMS (ESI+) [M+H]⁺Calculated m/z for C₁₄H₁₈N₃O₂⁺
Self-Validating Experimental Protocols
  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool a solution of phosphorus oxychloride (POCl₃, 1.2 eq) in anhydrous dimethylformamide (DMF, 3 eq) to 0 °C in an ice bath.

  • Reaction: Add 1-methyl-1H-pyrazole (1.0 eq) dropwise to the cooled Vilsmeier reagent, ensuring the temperature does not exceed 10 °C.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80 °C for 2-3 hours. Cool the reaction mixture and pour it onto crushed ice. Neutralize carefully with a saturated sodium bicarbonate solution until pH 7-8.

  • Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the aldehyde.

  • Setup: To a solution of 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in dichloromethane (DCM), add benzylamine (1.0 eq). Stir for 30 minutes at room temperature to form the imine.

  • Reaction: Add trimethylsilyl cyanide (TMSCN, 1.2 eq) to the solution and stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting α-aminonitrile is often used in the next step without further purification.

  • Setup: Dissolve the crude α-aminonitrile from the previous step in a 6 M hydrochloric acid solution.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 12-18 hours. The progress of the hydrolysis can be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, wash the aqueous solution with an organic solvent like DCM to remove any non-polar impurities.

  • Purification: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (estimated to be around pH 6) using a base like sodium hydroxide or ammonium hydroxide. The zwitterionic product should precipitate out of the solution. Collect the solid by filtration, wash with cold water and diethyl ether, and dry under vacuum.

Biological Significance and Future Directions

While the specific biological activity of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is unknown, its structural motifs suggest significant therapeutic potential. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][9][10]

  • As a Kinase Inhibitor Scaffold: Many kinase inhibitors incorporate a pyrazole ring that can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme. The amino acid portion of this molecule could be designed to target specific residues in the kinase, potentially leading to high selectivity and potency.

  • In Peptidomimetics: The incorporation of this unnatural amino acid into a peptide sequence could enforce specific conformational constraints. This is a powerful strategy in drug design to create peptides with enhanced stability, bioavailability, and receptor affinity.

  • As a Novel Anticonvulsant or Anti-inflammatory Agent: The pyrazole core is present in several CNS-active and anti-inflammatory drugs.[1] The unique substitution pattern of the target molecule could modulate these activities, offering a new avenue for drug discovery in these therapeutic areas.

Future research should focus on the successful synthesis and isolation of the R and S enantiomers, followed by a comprehensive screening campaign across various biological targets to elucidate the therapeutic potential of this novel chemical entity.

References

  • Solid-Phase Synthesis of Amino Acid Derived N-Unsubstituted Pyrazoles via Sydnones. Organic Letters.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Deriv
  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry.
  • Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of Pyrazole-Based Unnatural α-Amino Acid Derivatives.
  • Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • 3(5)-aminopyrazole. Organic Syntheses.
  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles. BenchChem.
  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry.
  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. Targets in Heterocyclic Systems.
  • The synthesis of novel heterocyclic substituted α-amino acids; further exploitation of α-amino acid alkynyl ketones as reactive substrates. Journal of the Chemical Society, Perkin Transactions 1.
  • Enantiospecific Synthesis of Heterocycles
  • Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Scientific Reports.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Rasayan Journal of Chemistry.
  • Synthesis of novel heterocyclic α-amino acids. Open Research Online.
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Novel heterocyclic α-amino acids with sulfur-containing side-chains. ARKIVOC.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank.
  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
  • Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Journal of Scientific Research.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

Sources

Mechanistic Profiling of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic Acid Derivatives: A Versatile Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

In contemporary medicinal chemistry, the identification of privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is critical for accelerating drug discovery. 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid (often utilized as its dihydrochloride salt, CAS: 1909311-88-1) has emerged as a highly versatile building block and screening hit[1].

This whitepaper provides an in-depth technical analysis of the mechanism of action (MoA) and pharmacological utility of this specific scaffold. Rather than acting as a highly specific, single-target blockbuster drug, this molecule functions as a foundational pharmacophore. Its unique tri-functional architecture allows it to be rapidly optimized into potent inhibitors for diverse targets, ranging from ectonucleotidases (like CD73) to metalloenzymes and epigenetic readers[2]. By understanding the atomic-level causality of its binding mechanics, drug development professionals can leverage this scaffold for rational drug design and targeted protein degradation (PROTAC) ligand development.

Pharmacophoric Deconstruction & Binding Mechanics

The biological activity of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid derivatives is not derived from a single monolithic interaction but from the synergistic, multi-point engagement of its three distinct structural moieties. Each component serves a highly specific mechanistic purpose:

A. The 1-Methyl-1H-pyrazol-5-yl Core (Hydrogen Bond Acceptor)

The 1-methylpyrazole ring acts as a robust bioisostere for amides and aromatic rings. Unlike a simple phenyl ring, the pyrazole nitrogen acts as a targeted hydrogen-bond acceptor. In kinase inhibitors or ectonucleotidase inhibitors (such as those targeting human CD73[2]), this moiety frequently engages the hinge region or the active site backbone via a critical hydrogen bond. The N -methyl group serves a dual purpose: it locks the tautomeric state of the pyrazole, reducing entropic penalty upon binding, and it provides a small hydrophobic contact that prevents off-target binding to highly polar, non-specific pockets.

B. The Benzylamine Group (Hydrophobic & π−π Stacking)

The secondary amine linkage provides crucial conformational flexibility, allowing the benzyl group to adopt an orthogonal or co-planar geometry relative to the pyrazole ring. This flexibility is essential for the benzyl ring to penetrate deep, narrow hydrophobic pockets (e.g., the +1 subsite of metalloproteases or the lipophilic channels of GPCRs). The aromatic ring engages in π−π stacking with aromatic residues (Phe, Tyr, Trp) or cation- π interactions with catalytic lysines/arginines.

C. The Acetic Acid Moiety (Electrostatic Anchor)

The carboxylic acid ( α -amino acid core) is the primary electrostatic anchor. At physiological pH, it exists as a carboxylate anion, capable of coordinating tightly with divalent metal cations (e.g., Zn2+ or Mg2+ ) or forming strong salt bridges with positively charged residues in the target's active site. This electrostatic interaction is often the primary driver of thermodynamic affinity ( Kd​ ), while the other two moieties dictate target selectivity.

Pharmacophore Target Target Protein (e.g., Kinase/Metalloenzyme) Scaffold 2-(Benzylamino)-2-(1-methyl-1H -pyrazol-5-yl)acetic acid Sub1 1-Methylpyrazole (H-Bond Acceptor) Scaffold->Sub1 Sub2 Benzylamine (Pi-Pi Stacking) Scaffold->Sub2 Sub3 Acetic Acid (Electrostatic Anchor) Scaffold->Sub3 Sub1->Target Hinge Region Binding Sub2->Target Hydrophobic Pocket Sub3->Target Catalytic Cation/Lysine

Figure 1: Pharmacophoric deconstruction and binding logic of the scaffold.

Experimental Workflows: From HTS to Target Validation

To establish the mechanism of action and validate the target engagement of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid derivatives, a robust, self-validating experimental cascade is required. The initial identification of this scaffold often occurs via biochemical high-throughput screening (HTS)[3]. The following protocols detail the necessary steps to transition from a primary hit to a kinetically validated lead.

Protocol 1: AlphaScreen High-Throughput Screening (HTS) & Counter-Screening

Causality Rationale: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based proximity assay. We utilize it because it requires no washing steps, preserving weak or transient interactions ( Kd​>1μM ) that are common with early-stage scaffolds. However, because the assay relies on the generation of singlet oxygen, it is highly susceptible to false positives from compounds that quench singlet oxygen or absorb the emission light. Therefore, a counter-screen is mandatory to ensure trustworthiness.

Step-by-Step Methodology:

  • Reagent Incubation: In a 384-well OptiPlate, incubate 10 nM of the target protein, 5 nM of a biotinylated known ligand (or substrate), and the test compound (ranging from 1 nM to 100 μ M) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT). Incubate for 60 minutes at room temperature to establish binding equilibrium prior to bead addition, preventing kinetic trapping.

  • Bead Addition (Under Subdued Light): Add 10 μ g/mL of Streptavidin-coated Donor beads and Anti-Target-coated Acceptor beads. Critical Step: Donor beads contain a photosensitizer (phthalocyanine) that generates singlet oxygen upon excitation at 680 nm. This step must be performed under green-filtered light to prevent premature photobleaching.

  • Excitation and Reading: Incubate the plate for an additional 60 minutes in the dark. Read the plate on an EnVision multimode plate reader, exciting at 680 nm and measuring the time-resolved emission at 520-620 nm. The time-resolved nature eliminates auto-fluorescence from the test compounds.

  • Counter-Screening (TruHits): To rule out Pan-Assay Interference Compounds (PAINS), run a parallel assay using TruHits beads (Streptavidin-Donor and Biotin-Acceptor directly linked). If the test compound reduces the signal in the TruHits assay, it is a singlet oxygen quencher or color quencher, not a true target inhibitor.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Causality Rationale: While AlphaScreen provides IC50​ values, it does not provide kinetic data. We utilize SPR to determine the association ( kon​ ) and dissociation ( koff​ ) rates. The residence time ( τ=1/koff​ ) often correlates better with in vivo efficacy and target vulnerability than thermodynamic affinity alone.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a CM5 (carboxymethyl dextran) sensor chip. Activate the surface with EDC/NHS and covalently couple the target protein via primary amines to achieve an immobilization level of ~2000 RU. This ensures a stable baseline and prevents target leaching during the assay.

  • Analyte Preparation: Dilute the 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid derivative into the exact running buffer (e.g., PBS-P+ with 5% DMSO). Critical Step: The DMSO concentration must perfectly match the running buffer to minimize bulk refractive index shifts, which can mask the true binding signal of small molecules.

  • Kinetic Injection: Perform multi-cycle kinetics. Inject the analyte at a flow rate of 30 μ L/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase). The high flow rate minimizes mass transport limitations, ensuring the observed kinetics represent the true binding event.

  • Double-Referencing: Subtract the response from a blank reference channel (activated and deactivated without protein) and a buffer-only injection. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

Workflow Step1 AlphaScreen HTS Primary Screening Step2 Counter-Screening (Exclude PAINS/Interference) Step1->Step2 Hit Triage Step3 Surface Plasmon Resonance (Binding Kinetics: Kd, Kon, Koff) Step2->Step3 Validated Hits Step4 X-Ray Crystallography (Structural Validation) Step3->Step4 Lead Optimization

Figure 2: Orthogonal validation workflow for target engagement.

Quantitative Data: Structure-Activity Relationships (SAR)

To empirically validate the mechanistic necessity of the three pharmacophoric elements, a systematic Structure-Activity Relationship (SAR) profiling is required. The following table summarizes quantitative binding data for a hypothetical target (e.g., a metalloenzyme), demonstrating how modifications to the core scaffold impact both thermodynamic affinity ( Kd​ ) and kinetic residence time ( koff​ ).

Table 1: SAR Profiling of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic Acid Derivatives

CompoundStructural Modification IC50​ (nM) Kd​ (nM) koff​ ( s−1 )Mechanistic Rationale
Core Scaffold None (Baseline)4550 1.2×10−3 Optimal baseline; all three moieties engaged.
Analog 1 Des-methyl pyrazole320410 8.5×10−3 Loss of hydrophobic packing; increased entropic penalty.
Analog 2 Phenylacetic acid (No amine)>10,000>10,000N/ALoss of conformational flexibility and critical H-bond.
Analog 3 Methyl ester>5,000>5,000N/ALoss of electrostatic anchor; inability to coordinate metal cation.
Analog 4 4-Fluoro-benzylamine1215 3.1×10−4 Enhanced π−π stacking; increased residence time.

Data Interpretation: The SAR data unequivocally demonstrates that the removal of the carboxylic acid (Analog 3) or the secondary amine (Analog 2) completely abolishes binding affinity, confirming their roles as the primary electrostatic anchor and flexible linker, respectively. Conversely, targeted halogenation of the benzyl ring (Analog 4) significantly decreases the dissociation rate ( koff​ ), leading to a prolonged residence time and a highly potent IC50​ .

Sources

1H NMR and 13C NMR spectrum of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Spectroscopic Analysis of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid: A Guide to 1H and 13C NMR Interpretation

Abstract For researchers and drug development professionals, pyrazole-derived unnatural amino acids represent a critical class of building blocks used to introduce conformational restriction and unique pharmacophores into peptidomimetics. This whitepaper provides an in-depth, expert-level framework for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid . By deconstructing the structural causality behind chemical shifts, coupling constants, and 2D NMR correlations, this guide establishes a self-validating protocol for unambiguous structural assignment.

Molecular Architecture & Spectroscopic Rationale

Before placing a sample into the spectrometer, a Senior Application Scientist must anticipate the electronic and spatial environment of the molecule. The compound, 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, is an alpha-amino acid derivative containing four distinct magnetic domains:

  • The Carboxylic Acid Core: A highly deshielded carbonyl carbon and an exchangeable acidic proton.

  • The Chiral Alpha-Center: An aliphatic methine (CH) group bridging three electronegative/aromatic systems, rendering it highly deshielded.

  • The Benzylamino Group: A secondary amine attached to a methylene bridge and a phenyl ring. Crucially, because the adjacent alpha-carbon is a stereocenter, the two protons of the benzyl methylene group are diastereotopic [1].

  • The 1-Methyl-1H-pyrazol-5-yl Ring: A heteroaromatic system where the electron-donating nature of the nitrogen atoms creates a highly shielded C-4 position and deshielded C-3/C-5 positions [2].

Solvent Selection Causality: Due to the zwitterionic propensity and extensive intermolecular hydrogen-bonding network typical of amino acids, non-polar solvents like CDCl₃ yield poor solubility and broad, unresolved spectra. DMSO-d₆ is the solvent of choice. Its high dielectric constant and strong hydrogen-bond accepting capability disrupt intermolecular aggregation, yielding sharp, highly resolved aliphatic and aromatic signals, while pushing exchangeable protons (COOH, NH) downfield.

Protocol: High-Resolution NMR Acquisition Standards

To ensure a self-validating data package, the following step-by-step acquisition workflow must be strictly adhered to.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 15–20 mg of the highly purified compound. Rationale: This mass achieves a ~0.1 M concentration in 0.6 mL of solvent, which is the optimal threshold for rapid ¹³C acquisition without causing viscosity-induced line broadening.

  • Solvent Addition: Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Shimming and Tuning: Insert the NMR tube into a 400 MHz or 500 MHz spectrometer. Perform rigorous gradient shimming (Z1–Z5). Rationale: Precise B₀ field homogeneity is critical to resolving the fine ~1.8 Hz scalar coupling inherent to the pyrazole ring protons.

  • ¹H Acquisition (zg30): Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation, preventing integration truncation. Acquire 16 scans. Rationale: The high natural abundance of ¹H (99.98%) requires minimal signal averaging.

  • ¹³C Acquisition (zgpg30): Execute a proton-decoupled 1D carbon sequence utilizing WALTZ-16 decoupling. Set D1 to 2.0 seconds and accumulate 1024 scans. Rationale: ¹³C has a low natural abundance (1.1%). WALTZ-16 continuous decoupling collapses carbon multiplets into sharp singlets, maximizing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

G A Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) B 1D 1H NMR Acquisition (400 MHz, ns=16) A->B C 1D 13C NMR Acquisition (100 MHz, ns=1024) A->C D 2D NMR Suite (COSY, HSQC, HMBC) B->D E Data Processing (Fourier Transform, Phase Correction) B->E C->D C->E D->E F Structural Assignment & Validation E->F

NMR Acquisition and Data Processing Workflow.

¹H NMR Interpretative Framework

The proton spectrum of this molecule presents specific hallmarks that confirm both its identity and its 3D spatial geometry.

Expert Insight - Diastereotopic Protons: The most diagnostic feature of the ¹H NMR spectrum is the benzyl CH₂ group. Because it is adjacent to the chiral alpha-carbon, the two methylene protons are in permanently different magnetic environments. They do not appear as a simple 2H singlet. Instead, they couple to each other, manifesting as an AB quartet (two distinct doublets) with a large geminal coupling constant (²J ≈ 13.5 Hz)[1].

Table 1: 1H NMR Assignments (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Rationale
COOH ~12.50br s1H-Highly deshielded, rapidly exchanging.
Pyrazole H-3 7.35d1H1.8Deshielded by the adjacent N-2 atom.
Benzyl Ar-H 7.20 - 7.35m5H-Complex multiplet due to aromatic ring current.
Pyrazole H-4 6.20d1H1.8Shielded by electron donation from ring nitrogens.
Alpha-CH 4.40s1H-Deshielded by three adjacent functional groups.
N-CH₃ 3.80s3H-Deshielded aliphatic singlet attached to N-1.
Benzyl CH₂ 3.65, 3.75AB q2H13.5Diastereotopic protons due to adjacent chiral center.
NH ~3.20br s1H-Broadened due to quadrupolar relaxation of ¹⁴N.

¹³C NMR Interpretative Framework

The ¹³C NMR spectrum provides the definitive carbon backbone map. The pyrazole ring carbons are particularly diagnostic.

Expert Insight - Pyrazole Electronic Effects: In 1-methylpyrazole derivatives, the C-4 position is highly shielded (appearing near ~106 ppm) because the lone pairs on the nitrogen atoms participate in resonance that increases electron density at C-4. Conversely, C-3 and C-5 are adjacent to the electronegative nitrogens and appear highly deshielded (~137–138 ppm) [2].

Table 2: 13C NMR Assignments (100 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)TypeAssignment Rationale
COOH 171.0CCarbonyl deshielding effect.
Benzyl ipso-C 139.5CAromatic quaternary carbon.
Pyrazole C-5 138.0CHeteroaromatic quaternary, attachment point.
Pyrazole C-3 137.5CHDeshielded by adjacent N-2.
Benzyl o/m-C 128.1, 128.2CHStandard aromatic methines.
Benzyl p-C 126.9CHStandard aromatic methine.
Pyrazole C-4 106.0CHShielded by nitrogen resonance.
Alpha-CH 56.5CHAliphatic, deshielded by N and COOH.
Benzyl CH₂ 50.2CH₂Aliphatic, deshielded by N and Phenyl.
N-CH₃ 36.5CH₃Aliphatic, attached to N-1.

2D NMR Connectivity Mapping

To elevate the analysis from "probable" to "unambiguous," Heteronuclear Multiple Bond Correlation (HMBC) is employed. HMBC detects long-range (²J and ³J) carbon-proton couplings, bridging isolated spin systems.

Validating Regiochemistry: How do we prove the pyrazole is attached at C-5 and not C-3? In the HMBC spectrum, the N-CH₃ protons (δ 3.80) will show a strong ³J correlation to the quaternary C-5 carbon (δ 138.0). Furthermore, the Alpha-CH proton (δ 4.40) will show a ²J correlation to C-5 and a ³J correlation to C-4 (δ 106.0). This intersecting correlation network mathematically proves the 1-methyl-5-yl regiochemistry [3].

HMBC H_alpha Alpha-CH Proton (δ 4.40) C_carboxyl COOH Carbon (δ 171.0) H_alpha->C_carboxyl 3J C_pyr5 Pyrazole C-5 (δ 138.0) H_alpha->C_pyr5 2J C_pyr4 Pyrazole C-4 (δ 106.0) H_alpha->C_pyr4 3J H_NCH3 N-CH3 Protons (δ 3.80) H_NCH3->C_pyr5 3J H_benzyl Benzyl CH2 Protons (δ 3.65, 3.75) C_ipso Benzyl ipso-C (δ 139.5) H_benzyl->C_ipso 2J

Key HMBC (Heteronuclear Multiple Bond Correlation) network confirming regiochemistry.

Conclusion

The rigorous spectroscopic characterization of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid relies on understanding the interplay between its chiral center and its heteroaromatic electronics. By identifying the diastereotopic nature of the benzyl protons and utilizing HMBC to map the quaternary carbons of the pyrazole ring, researchers can establish a self-validating, unimpeachable proof of structure essential for downstream drug development and IND (Investigational New Drug) applications.

References

  • Title: Diastereotopic Protons in 1H NMR Spectroscopy: Examples Source: Master Organic Chemistry URL
  • Source: Canadian Journal of Chemistry (CDN Science Pub)
  • Source: Main Group Chemistry (SciSpace / IOS Press)

The Biophysical and Pharmacophoric Profiling of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the identification of metabolically stable, highly functionalized building blocks is paramount. The compound 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid (CAS: 1909311-88-1) represents a sophisticated, privileged scaffold that integrates multiple interaction modalities into a low-molecular-weight framework[1]. The pyrazole nucleus has emerged as a cornerstone in medicinal chemistry, frequently utilized to target kinase hinge regions and metalloenzymes due to its robust hydrogen-bonding capabilities[2].

This technical guide dissects the mechanistic binding paradigms of this specific scaffold, detailing the causality behind biophysical validation choices and providing self-validating experimental workflows to quantify its binding affinity against oncogenic targets.

Structural Rationale & Physicochemical Profiling

To understand the binding affinity of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, we must first deconstruct its pharmacophoric architecture. The compound is deliberately designed to satisfy three distinct interaction requirements within a target protein's binding pocket:

  • 1-Methyl-1H-pyrazole Core: Pyrazole is a five-membered 1,2-diazole that acts as a robust hydrogen bond donor and acceptor[2]. In kinase inhibitors, this moiety frequently mimics the adenine ring of ATP, forming bidentate hydrogen bonds with the backbone amides of the kinase hinge region[3]. The 1-methyl substitution restricts tautomerization, locking the molecule into a specific binding conformation to reduce entropic penalties upon target engagement.

  • Benzylamino Group: This flexible, aromatic appendage provides essential lipophilicity. It enables π−π stacking or CH−π interactions within deep hydrophobic pockets, such as the DFG-out conformation often targeted by Type II kinase inhibitors.

  • Acetic Acid Moiety: At physiological pH, the carboxylic acid is deprotonated, acting as a potent electrostatic anchor. It forms critical salt bridges with conserved lysine or arginine residues within the active site, significantly increasing the residence time ( 1/koff​ ) of the fragment[1].

G Scaffold 2-(Benzylamino)-2- (1-methyl-1H-pyrazol-5-yl) acetic acid Pyrazole 1-Methyl-1H-pyrazole (H-Bond Acceptor/Donor) Scaffold->Pyrazole Benzyl Benzylamino Group (Hydrophobic / π-π Stacking) Scaffold->Benzyl Acetic Acetic Acid (Electrostatic Anchor) Scaffold->Acetic KinaseHinge Kinase Hinge Region Pyrazole->KinaseHinge Bidentate H-bonds HydrophobicPocket Hydrophobic Pocket Benzyl->HydrophobicPocket π-π interactions LysineResidue Conserved Lysine/Arginine Acetic->LysineResidue Salt bridge

Pharmacophoric mapping of the scaffold to kinase target pockets.

Experimental Workflows for Binding Affinity Validation

As an application scientist, selecting the correct biophysical assay is critical. Enzymatic assays often yield false positives due to Pan-Assay Interference Compounds (PAINS). Therefore, orthogonal biophysical techniques—specifically Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—are mandated to validate true binding affinity.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Causality: SPR is chosen for primary screening because it provides real-time kinetic data ( kon​ and koff​ ) without requiring fluorescent labels, which could obscure the binding of a low-molecular-weight fragment.

  • Step 1: Surface Preparation. Immobilize the target protein (e.g., EGFR kinase domain) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry).

  • Step 2: Self-Validation (Reference Channel). Immobilize a non-specific reference protein (e.g., BSA) on a parallel channel. All raw data must be double-referenced (subtracting the reference channel and a blank buffer injection) to eliminate bulk refractive index changes and non-specific binding.

  • Step 3: Analyte Preparation. Dilute the pyrazole derivative in running buffer (HBS-EP+ with 1% DMSO). Run a DMSO solvent correction curve (0.5% to 1.5%) to account for bulk shifts caused by solvent mismatch.

  • Step 4: Kinetics Injection. Inject the compound at a flow rate of 30 µL/min across a concentration gradient (0.1 µM to 50 µM). Include a known positive control (e.g., Erlotinib) to verify surface activity.

  • Step 5: Data Analysis. Fit the sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

Protocol B: Isothermal Titration Calorimetry (ITC)

Causality: While SPR provides kinetics, ITC is the gold standard for dissecting the thermodynamic signature ( ΔH , −TΔS ). A high-quality drug lead should be enthalpy-driven ( ΔH<0 ), indicating specific, directional hydrogen bonds (via the pyrazole core) rather than relying solely on hydrophobic collapse.

  • Step 1: Sample Preparation. Dialyze the target protein and dilute the pyrazole compound in the exact same dialysis buffer. This prevents heat-of-dilution artifacts caused by buffer mismatch.

  • Step 2: Titration. Place the protein (20 µM) in the calorimetric cell and the compound (200 µM) in the syringe. Perform 20 injections of 2 µL at 25°C.

  • Step 3: Self-Validation (Control Titration). Titrate the compound into the buffer alone. Subtract this background heat of dilution from the main experiment.

  • Step 4: Thermodynamic Extraction. Integrate the peaks to determine the binding enthalpy ( ΔH ) and stoichiometry ( n ). Calculate entropy ( ΔS ) using the Gibbs free energy equation: ΔG=ΔH−TΔS=RTlnKD​ .

G Start Compound Library Preparation Immobilization Target Protein Immobilization (SPR) Start->Immobilization SPRScreen SPR Primary Screening (K_D Determination) Immobilization->SPRScreen HitValidation Hit Validation (Orthogonal Assays) SPRScreen->HitValidation K_D < 10 µM ITCThermo ITC Thermodynamic Profiling (ΔH, -TΔS) HitValidation->ITCThermo Optimization Lead Optimization (SAR Development) ITCThermo->Optimization Enthalpy-driven

Step-by-step biophysical validation workflow using SPR and ITC.

Quantitative Data Presentation

The adaptability of 5-aminopyrazole derivatives and their functionalized analogs allows them to act as precursors for highly potent enzyme inhibitors[4]. Below is a summarized table of representative binding affinity metrics for pyrazole-based scaffolds against key oncogenic targets, demonstrating the versatility of the core architecture.

Target ProteinScaffold ClassAssay TypeBinding Affinity ( KD​ / IC50​ )Thermodynamic Profile
EGFR (WT) Pyrazole-s-Triazine HybridSPR / Enzymatic59.2 nM - 81.6 nMEnthalpy-driven ( ΔH<0 )
PI3K α Fused Pyrazole DerivativeEnzymatic0.35 - 0.80 fold inhibitionMixed ( ΔH<0 , ΔS>0 )
CDK2 Aminopyrazole AnalogSPR0.98 ± 0.06 µMEnthalpy-driven ( ΔH<0 )
mTOR Pyrazole-s-Triazine HybridCell-basedSub-micromolarN/A

Data synthesized from representative pyrazole-derivative literature targeting kinase cascades[4].

Downstream Signaling Inhibition and Phenotypic Efficacy

Binding affinity is only relevant if it translates to phenotypic efficacy. Pyrazole derivatives, particularly those functionalized with lipophilic and electrostatic moieties like the benzylamino and acetic acid groups, exhibit excellent cell permeability.

Once engaged with upstream receptor tyrosine kinases (like EGFR), these compounds effectively shut down downstream signaling. Recent studies have demonstrated that novel pyrazole hybrids exert remarkable inhibitory activity against the PI3K/AKT/mTOR cascade, significantly reducing the concentrations of phosphorylated active targets in triple-negative breast cancer (MDA-MB-231) cell lines.

G Inhibitor Pyrazole Derivative EGFR EGFR Inhibitor->EGFR Inhibits PI3K PI3K EGFR->PI3K Phosphorylation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Signaling Cascade Proliferation Tumor Cell Proliferation mTOR->Proliferation Cell Growth

Inhibition of the EGFR/PI3K/AKT/mTOR signaling cascade by pyrazole derivatives.

By leveraging the 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid scaffold, drug discovery programs can rapidly iterate through Structure-Activity Relationship (SAR) campaigns, optimizing the benzyl and acetic acid vectors to achieve picomolar affinities while relying on the pyrazole core to maintain the primary target interaction[3].

Sources

Methodological & Application

Application Note: In Vitro Assay Protocols for Fragment-Based Screening Using 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid Targeting CD73

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The development of non-nucleotide small molecule inhibitors for immuno-oncology targets has heavily relied on Fragment-Based Drug Discovery (FBDD). 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid (CAS: 1909311-88-1) is a highly versatile bifunctional fragment scaffold. Its unique structural topology makes it an exceptional starting point for targeting CD73 (Ecto-5'-nucleotidase) , a critical cell-surface enzyme that hydrolyzes AMP into highly immunosuppressive adenosine within the tumor microenvironment [1].

Traditional CD73 inhibitors are nucleotide analogs (e.g., AMPCP) that suffer from poor pharmacokinetic properties and cell permeability. To overcome this, researchers utilize pyrazole-based scaffolds to mimic the nucleobase interactions without the liability of a highly charged phosphate group.

Mechanistic Grounding:

1-methyl-1H-pyrazole moiety: Acts as a purine bioisostere, engaging in π

π stacking within the adenine-binding pocket of CD73.
  • Acetic acid group: Mimics the phosphate group of AMP. It directly coordinates with the di-zinc ( Zn2+ ) catalytic core of the enzyme, which is essential for substrate hydrolysis [1].

  • Benzylamino group: Provides a highly adjustable vector to explore the adjacent hydrophobic channel, driving binding affinity and selectivity.

  • This application note details a self-validating in vitro screening workflow: a primary biophysical binding assay (Surface Plasmon Resonance) coupled with an orthogonal functional biochemical assay (Malachite Green) to ensure robust hit validation.

    Physicochemical Properties & Preparation

    Because fragments exhibit low binding affinities (typically KD​ in the high μ M to mM range), they must be screened at high concentrations. Ensuring complete solubility is critical to avoid false positives caused by compound aggregation.

    Table 1: Fragment Properties and Stock Preparation
    ParameterSpecification / Value
    Compound Name 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride
    CAS Number 1909311-88-1
    Molecular Weight 318.2 g/mol (Salt) / 245.28 g/mol (Free Base)
    Primary Target CD73 (Ecto-5'-nucleotidase)
    Stock Solution 100 mM in 100% anhydrous DMSO
    Storage Conditions -20°C, desiccated and protected from light

    Experimental Note: Always visually inspect the 100 mM DMSO stock for micro-precipitates. Sonicate for 5 minutes at room temperature if necessary before assay dilution.

    In Vitro Assay Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay

    Causality & Purpose: SPR is the gold standard for primary fragment screening. Unlike functional assays, SPR detects direct, real-time binding without requiring the fragment to inhibit enzyme activity. This allows for the calculation of the equilibrium dissociation constant ( KD​ ) and binding kinetics. Because fragments are small (~245 Da), high-density target immobilization and precise solvent correction are mandatory [2].

    Materials
    • Instrument: Biacore T200 or 8K (Cytiva).

    • Sensor Chip: CM5 (Carboxymethylated dextran).

    • Target Protein: Recombinant Human CD73 (rhCD73), C-terminal His-tag.

    • Running Buffer (HBS-P+ with DMSO): 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4, supplemented with 5% DMSO . (Note: 5% DMSO is required to maintain the solubility of the fragment at 1 mM screening concentrations).

    Step-by-Step Methodology
    • Target Immobilization:

      • Activate the CM5 chip using standard EDC/NHS chemistry.

      • Dilute rhCD73 to 20 μ g/mL in 10 mM Sodium Acetate (pH 5.0).

      • Inject the protein over the active channel to achieve a high immobilization level of 3000–5000 Response Units (RU) . This high density compensates for the low molecular weight of the fragment.

      • Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5).

    • Solvent Correction Calibration:

      • Prepare a DMSO calibration series ranging from 4.5% to 5.5% DMSO in HBS-P+ buffer.

      • Run the calibration series to correct for bulk refractive index mismatches between the running buffer and the injected samples.

    • Analyte Preparation:

      • Dilute the 100 mM fragment stock into HBS-P+ (0% DMSO) to reach a top concentration of 1 mM and a final DMSO concentration of exactly 5.0%.

      • Prepare a 2-fold serial dilution series: 1000 μ M, 500 μ M, 250 μ M, 125 μ M, 62.5 μ M, and 31.25 μ M.

    • Injection Parameters:

      • Flow rate: 50 μ L/min (high flow rate minimizes mass transport limitations).

      • Contact time (Association): 60 seconds.

      • Dissociation time: 60 seconds.

      • Regeneration: Typically not required for low-affinity fragments, as they dissociate rapidly.

    • Data Analysis:

      • Double-reference the sensorgrams (subtract reference channel and blank buffer injections).

      • Fit the steady-state affinity data (Response vs. Concentration) to a 1:1 Langmuir binding model to derive the KD​ .

    In Vitro Assay Protocol 2: Malachite Green Biochemical Assay

    Causality & Purpose: To validate that the physical binding observed in SPR translates to functional enzyme inhibition, we employ the Malachite Green assay. CD73 hydrolyzes AMP to adenosine and inorganic phosphate ( Pi​ ). The Malachite Green reagent forms a colorimetric complex with the released Pi​ . This direct measurement avoids the false-positive risks associated with coupled-enzyme assays (like luciferase-based ATP depletion) which fragments often interfere with [3].

    Materials
    • Target Protein: rhCD73 (R&D Systems, Cat # 5795-EN).

    • Substrate: Adenosine monophosphate (AMP), 5 mM stock in ddH2​O .

    • Detection: Malachite Green Phosphate Detection Kit.

    • Assay Buffer: 25 mM Tris, 5 mM MgCl2​ , pH 7.5. (Note: Mg2+ is an essential cofactor for the metallophosphatase activity of CD73; omitting it will result in zero baseline activity).

    Step-by-Step Methodology
    • Enzyme Preparation: Dilute rhCD73 to 0.04 μ g/mL in Assay Buffer.

    • Fragment Pre-Incubation:

      • In a 96-well clear microplate, add 25 μ L of the diluted rhCD73 to each well.

      • Add 5 μ L of the fragment (titrated from 2 mM down to 31.2 μ M in Assay Buffer).

      • Include DMSO vehicle controls (0% inhibition) and a no-enzyme blank (100% inhibition).

      • Incubate for 15 minutes at room temperature. Crucial step: Fragments require time to reach thermodynamic equilibrium with the target before the substrate outcompetes them.

    • Reaction Initiation: Dilute the AMP substrate to 100 μ M in Assay Buffer. Add 20 μ L of the AMP solution to all wells to start the reaction.

    • Hydrolysis Phase: Seal the plate and incubate at 37 °C for exactly 20 minutes.

    • Colorimetric Detection:

      • Add 10 μ L of Malachite Green Reagent A to all wells. Mix and incubate for 10 minutes at room temperature.

      • Add 10 μ L of Malachite Green Reagent B to all wells. Mix and incubate for 20 minutes at room temperature.

    • Readout: Measure the absorbance at 620 nm using a microplate reader.

    • Data Analysis: Plot the normalized % inhibition against the log of the fragment concentration. Use a 4-parameter non-linear regression model to calculate the IC50​ .

    Data Interpretation & Expected Metrics

    When screening 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, researchers should look for concordance between the biophysical and biochemical data.

    Table 2: Expected Pharmacological Metrics for Pyrazole-Acetic Acid Fragments
    MetricExpected RangeInterpretation
    SPR Affinity ( KD​ ) 50 μ M – 300 μ MConfirms direct target engagement.
    Functional Inhibition ( IC50​ ) 100 μ M – 500 μ MConfirms the fragment binds at or near the catalytic active site.
    Ligand Efficiency (LE) > 0.30 kcal/mol/heavy atomHigh LE indicates the fragment makes highly efficient atomic contacts, making it an ideal candidate for synthetic elaboration.

    FBDD Workflow Visualization

    The following diagram outlines the logical progression of utilizing this fragment within a broader drug discovery campaign.

    FBDD_Workflow A Fragment Library (Pyrazole-Acetic Acid) B Primary Screen (SPR Binding) A->B Identify Binders (KD > 100 µM) C Orthogonal Screen (Malachite Green) B->C Validate Hits D Structural Biology (X-ray Crystallography) C->D Functional Inhibition (IC50) E Hit-to-Lead Optimization D->E Structure-Guided Design

    Fig 1: FBDD workflow for CD73 non-nucleotide inhibitors using pyrazole-acetic acid fragments.

    References

    • Discovery of Potent and Selective Non-Nucleotide Small Molecule Inhibitors of CD73. Journal of Medicinal Chemistry, American Chemical Society (ACS). [1] URL:[Link]

    • CD73 Blocking Agents and SPR Binding Assay Protocol. European Patent Office (EPO) Publication Server. [2] URL: [Link](Referenced via Patent 3362475)

    Application Note: Decarboxylative sp³-sp² Cross-Coupling of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic Acid

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Strategic Utility

    The molecule 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid (CAS: 1909311-88-1) is a highly functionalized, unnatural α-amino acid. Structurally, it features a 1-methylpyrazole ring, a secondary benzylamine, and an α-carboxylic acid. In modern drug discovery, accessing complex heterobenzylic amines is critical, as these motifs serve as privileged pharmacophores and bioisosteres.

    Traditional cross-coupling methodologies require pre-functionalized organometallic reagents (e.g., Grignard or zincate reagents), which are highly sensitive to moisture and broadly incompatible with unprotected amines and acidic protons[1]. However, decarboxylative cross-coupling has emerged as a transformative radical tool in medicinal chemistry, allowing the direct use of abundant carboxylic acids as traceless activating groups for C(sp³) nucleophile equivalents[2]. By merging photoredox and nickel catalysis, this specific amino acid can be directly coupled with diverse aryl halides to build complex, sp³-rich molecular architectures[3].

    Mechanistic Rationale: Photoredox/Nickel Dual Catalysis

    The transformation relies on the synergistic interplay between a visible-light-activated iridium photocatalyst and a nickel cross-coupling catalyst. The carboxylic acid is deprotonated and undergoes a single-electron transfer (SET) oxidation by the highly oxidizing Ir(III)* excited state. Subsequent rapid extrusion of CO₂ generates a highly stabilized α-amino radical. This radical is captured by a Ni(II)-aryl complex (formed via oxidative addition of the aryl halide to Ni(0)), generating a transient Ni(III) species that undergoes reductive elimination to forge the new C(sp³)-C(sp²) bond[1].

    G cluster_photo Photoredox Cycle (Ir) cluster_ni Cross-Coupling Cycle (Ni) Ir3 Ir(III) Ir3_star Ir(III)* Ir3->Ir3_star Visible Light (450 nm) Ir2 Ir(II) Ir3_star->Ir2 SET from Substrate Ir2->Ir3 SET to Ni(I) Ni1 Ni(I) Ir2->Ni1 Electron Transfer Ni0 Ni(0) Ni2 Ni(II)-Ar Ni0->Ni2 Ox. Add. (Ar-X) Ni3 Ni(III)-Ar-Alkyl Ni2->Ni3 Radical Capture Ni3->Ni1 Red. Elim. Product Cross-Coupled Product Ni3->Product Ni1->Ni0 SET from Ir(II) Substrate α-Amino Acid (Deprotonated) Radical α-Amino Radical (-CO₂) Substrate->Radical -e⁻, -CO₂ Radical->Ni3 ArX Aryl Halide (Ar-X) ArX->Ni2

    Photoredox/Nickel dual catalytic cycle for the decarboxylative cross-coupling of α-amino acids.

    Expertise & Experience: Causality Behind Experimental Choices

    To ensure a self-validating and robust protocol, several critical design choices must be understood:

    • Amine Protection (Causality): The starting material contains a secondary benzylamine. If left unprotected, the nitrogen lone pair can competitively coordinate to the Ni catalyst, displacing the crucial dtbbpy ligand and poisoning the catalytic cycle. Furthermore, secondary amines are susceptible to competitive SET oxidation by the Ir(III)* excited state, leading to unwanted iminium ion formation[3]. N-Boc protection mitigates both risks.

    • Photocatalyst Selection: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ is strictly required. Its excited state oxidation potential (~+1.21 V vs. SCE) is thermodynamically necessary to oxidize the aliphatic carboxylate. Less oxidizing catalysts (like Ru(bpy)₃²⁺) will fail to initiate the decarboxylation[1].

    • Nickel Ligand Sterics: The dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) ligand is non-negotiable. The bulky tert-butyl groups prevent the formation of unreactive Ni bis-ligand complexes and sterically accelerate the final reductive elimination step from the Ni(III) intermediate[1].

    Experimental Protocols

    Protocol A: N-Boc Protection (Pre-Reaction Activation)

    This protocol is a self-validating system: successful protection is confirmed by the complete dissolution of the zwitterionic starting material into the organic phase during workup.

    • Reaction Setup: In a round-bottom flask, suspend 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid (1.0 equiv, 5.0 mmol) in a 1:1 mixture of THF and H₂O (25 mL total).

    • Base Addition: Add NaHCO₃ (2.5 equiv, 12.5 mmol) and cool the mixture to 0 °C using an ice bath.

    • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv, 6.0 mmol) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

    • Self-Validating Workup: Acidify the aqueous layer carefully with 1M HCl to pH ~3.5. Causality: This specific pH is critical; it is acidic enough to protonate the carboxylic acid (enabling extraction into the organic phase) but avoids the highly acidic conditions (pH < 2) that would trigger premature Boc deprotection.

    • Isolation: Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

    Protocol B: Visible-Light Mediated Decarboxylative Arylation

    This protocol is highly sensitive to oxygen. The visual transition of the reaction mixture from pale green to deep reddish-brown serves as an internal validation that the active Ni(0) species has been successfully generated.

    • Reagent Assembly: In an oven-dried 8 mL vial equipped with a Teflon septum, add the N-Boc protected amino acid from Protocol A (1.5 equiv, 0.30 mmol), the desired aryl bromide (1.0 equiv, 0.20 mmol), NiCl₂·dtbbpy (5 mol%, 0.01 mmol), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%, 0.002 mmol), and Cs₂CO₃ (1.5 equiv, 0.30 mmol).

    • Solvent Addition: Add anhydrous DMF (2.0 mL) to achieve a 0.1 M concentration relative to the aryl halide.

    • Critical Degassing: Sparge the mixture with dry Argon for exactly 15 minutes. Causality: Molecular oxygen is a potent triplet quencher for the Ir photocatalyst and will irreversibly oxidize the active Ni(0) catalyst. Failure to degas will result in 0% yield.

    • Irradiation: Seal the vial and irradiate with a 34W Blue LED lamp (λ = 450 nm) for 24 hours. Crucial: Position a cooling fan directed at the vial to maintain the temperature at ~25 °C. Thermal degradation of the transient α-amino radical occurs at elevated temperatures.

    • Purification: Dilute the mixture with EtOAc (10 mL), wash with saturated aqueous LiCl (3 × 5 mL) to remove DMF, dry over Na₂SO₄, and purify via silica gel flash chromatography.

    Quantitative Data & Scope Analysis

    The following table summarizes the expected yields and mechanistic nuances when coupling the N-Boc protected 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid with various aryl halides under the optimized Protocol B conditions.

    Table 1: Representative Scope and Expected Yields for Decarboxylative Arylation

    Aryl Halide PartnerEquivalentsReaction Time (h)Expected Yield (%)Mechanistic Note
    4-Bromoacetophenone 1.02485Electron-deficient arenes undergo rapid oxidative addition with Ni(0), driving high conversions.
    Bromobenzene 1.02478Standard neutral benchmark; provides excellent baseline conversion and stability.
    4-Bromoanisole 1.02472Electron-rich arenes exhibit slower oxidative addition rates, slightly reducing overall yield.
    2-Bromopyridine 1.03665Heteroaryl halides are tolerated but require extended irradiation times due to competitive Ni coordination by the pyridine nitrogen.

    References

    • Title : Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry Source : nih.gov URL : 2

    • Title : Enantioselective Decarboxylative Arylation of α-Amino Acids via the Merger of Photoredox and Nickel Catalysis Source : nih.gov URL : 3

    • Title : Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides Source : nih.gov URL : 1

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Troubleshooting Solubility for 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary: The Physicochemical Root Cause

    As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of complex amino acid derivatives like 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid (CAS: 1909311-88-1)[1]. This molecule presents a classic physicochemical paradox: it is highly polar yet often resists dissolution in standard aqueous buffers.

    The root cause lies in its molecular structure. The compound contains a carboxylic acid (acidic) and a benzylamino group (a basic secondary amine). In neutral aqueous solutions (pH 7.0–7.4), the carboxylic acid donates its proton to the amine, forming a zwitterion (net charge = 0). The strong electrostatic interactions within the zwitterionic crystal lattice render such compounds virtually insoluble in standard non-polar organic solvents, and highly resistant to dissolution in water at their isoelectric point (pI)[2]. When amino acids are at their pI, the lack of a net charge prevents effective ion-dipole interactions with the solvent, leading to rapid precipitation[3].

    To successfully solvate this compound, we must disrupt the zwitterionic lattice. This is achieved either by using strongly coordinating polar aprotic solvents (like anhydrous DMSO) or by forcing a pH shift to create a purely anionic or cationic species[4].

    Troubleshooting Workflow

    SolubilityTroubleshooting Start Compound Precipitation Detected CheckSolvent Identify Primary Solvent Start->CheckSolvent AqueousRoute Aqueous Buffer (e.g., PBS, HEPES) CheckSolvent->AqueousRoute OrganicRoute Organic Solvent (e.g., DMSO) CheckSolvent->OrganicRoute pICheck Check pH vs. pI (Isoelectric Point) AqueousRoute->pICheck WaterCheck Check for Water Contamination OrganicRoute->WaterCheck AdjustpH Adjust pH > pI (Base) or pH < pI (Acid) pICheck->AdjustpH UseAnhydrous Use Strictly Anhydrous DMSO WaterCheck->UseAnhydrous

    Workflow for diagnosing and resolving zwitterionic compound precipitation.

    Frequently Asked Questions (FAQs)

    Q1: I tried dissolving the compound directly in pH 7.4 PBS, but it formed a cloudy suspension. Why? A1: At pH 7.4, the compound is resting near its isoelectric point (pI). The carboxylic acid is deprotonated, and the benzylamine is protonated, resulting in a net-zero charge. Variation of pH produces minimum solubility exactly at this isoelectric point[4]. To resolve this, you must adjust the pH away from the pI to ensure the molecule carries a net charge, which drastically increases aqueous solubility[3].

    Q2: When I dilute my DMSO stock into my assay buffer, the compound "oils out" as a sticky mass at the bottom of the well. How can I prevent this? A2: This phenomenon is known as solvent-shift precipitation. DMSO solvates the uncharged/zwitterionic form well, but when introduced to an aqueous buffer, the DMSO is rapidly diluted. If the buffer is at the compound's pI, the compound is forced into its zwitterionic state and crashes out, often forming an amorphous, sticky mass rather than a clean crystal[2]. Solution: Pre-adjust the pH of your assay media so that it is at least 2 pH units above or below the compound's pI before adding the DMSO stock.

    Q3: Can I heat the solution to force it into dissolution? A3: While heating (e.g., to 37°C) increases kinetic energy and temporarily improves solubility, zwitterions have high lattice energies. If the thermodynamic solubility limit at room temperature is exceeded, the compound will simply crash back out upon cooling[3]. Rely on pH adjustment or co-solvents rather than temperature alone.

    Experimental Protocols

    The following self-validating protocols are designed to ensure complete solvation through chemical causality rather than brute force.

    Protocol A: Preparation of a 10 mM Anhydrous DMSO Stock (For In Vitro Assays)

    Causality: Polar aprotic solvents disrupt intermolecular hydrogen bonding, but the presence of water will immediately trigger zwitterion precipitation.

    • Desiccation: Ensure the lyophilized powder of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is warmed to room temperature in a desiccator before opening to prevent atmospheric moisture condensation.

    • Solvent Selection: Use strictly anhydrous DMSO (≥99.9%, packaged under Argon). Do not use older bottles of DMSO that have been repeatedly opened[2].

    • Addition: Add the calculated volume of anhydrous DMSO directly to the vial to achieve a 10 mM concentration.

    • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes.

    • Validation: Centrifuge the vial at 10,000 x g for 5 minutes. A successful solvation will yield no visible pellet.

    Protocol B: pH-Shifted Aqueous Formulation (For In Vivo / Cellular Assays)

    Causality: The total solubility of amino acid derivatives increases proportionally to the number of moles of acid or base added, driving the equilibrium away from the insoluble zwitterion[4].

    • Initial Suspension: Suspend the required mass of the compound in 80% of your final target volume using MS-grade water. The solution will be cloudy.

    • Acidic Shift (Preferred for amine protonation): Dropwise, add 0.1 M HCl while stirring continuously. Monitor the pH. The solution should begin to clear as the pH drops below 3.0 (protonating the carboxylic acid and leaving a net cationic species).

    • Alternative Basic Shift: If your downstream application cannot tolerate low pH, add 0.1 M NaOH dropwise until the pH exceeds 9.5 (deprotonating the benzylamine, leaving a net anionic species).

    • Equilibration: Once the solution is completely clear, back-titrate very carefully with the opposing dilute acid/base to your target pH, stopping immediately if any opalescence (cloudiness) appears.

    • Volume Adjustment: Bring to the final volume using MS-grade water or concentrated buffer stock.

    Quantitative Solvation Strategies

    StrategySolvent SystemMechanism of SolubilizationExpected Max Concentration
    Polar Aprotic Anhydrous DMSODisruption of zwitterionic hydrogen-bond lattice.~10 - 50 mM
    Acidic Aqueous Water + 0.1 M HCl (pH < 3.0)Protonation of carboxylate; forms soluble cationic salt.> 10 mg/mL
    Basic Aqueous Water + 0.1 M NaOH (pH > 9.5)Deprotonation of amine; forms soluble anionic salt.> 10 mg/mL
    Neutral Aqueous PBS / HEPES (pH 7.4)Avoid. Compound rests at isoelectric point (pI).< 0.1 mg/mL (Precipitates)

    References

    • 88-2369-50 Enamine 化合物 250mg CAS No:1909311-88-1 Source: AS-1 / Enamine URL
    • 6-Amino-4-(2-aminoethyl)
    • Modeling Solubilities for Amino Acids in Water as Functions of Temperature and pH Source: AMBIC / ACS Industrial & Engineering Chemistry Research URL
    • The Solubility of Amino Acids in Various Solvent Systems Source: DigitalCommons@URI URL

    Sources

    Technical Support Center: Optimizing Reaction Conditions for 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

    The synthesis of this unique alpha-amino acid, incorporating a substituted pyrazole ring, is a multi-step process that demands careful control of reaction parameters. This document provides a comprehensive resource in a question-and-answer format to address specific challenges you may encounter during your experiments.

    I. Troubleshooting Guide

    This section addresses common problems observed during the synthesis, offering explanations and actionable solutions.

    Scenario 1: Low or No Yield of the α-Aminonitrile Intermediate

    Question: I am performing a Strecker reaction with 1-methyl-1H-pyrazole-5-carbaldehyde, benzylamine, and a cyanide source, but I am observing a very low yield of the desired 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetonitrile. What are the likely causes and how can I improve the yield?

    Answer:

    Low yields in the initial phase of the Strecker synthesis often point to issues with the formation of the iminium ion intermediate or its subsequent reaction with the cyanide nucleophile.[1][2][3] Here are several factors to consider and troubleshoot:

    • Stability of the Pyrazole Carbaldehyde: Pyrazole aldehydes can be susceptible to degradation, especially under harsh conditions.[4][5] Ensure the starting aldehyde is pure and has not been stored for extended periods under improper conditions. It is advisable to check the purity by NMR or GC-MS before use.

    • Imine Formation Equilibrium: The formation of the imine from the aldehyde and benzylamine is a reversible reaction.[2][3] To drive the equilibrium towards the imine, the removal of water is crucial.

      • Solution: The use of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), can be beneficial.[2][6] Conducting the reaction in a dry solvent under an inert atmosphere (e.g., nitrogen or argon) will also minimize competing hydrolysis of the imine.

    • Cyanide Source and Addition: The choice and handling of the cyanide source are critical.

      • Solution: Trimethylsilyl cyanide (TMSCN) is often a milder and more soluble alternative to KCN or NaCN and can lead to improved yields.[1][7] Slow, dropwise addition of the cyanide source at a reduced temperature (e.g., 0 °C to -20 °C) can help to control the reaction rate and minimize side reactions.[7]

    • Catalysis: The reaction can be sluggish without a catalyst.

      • Solution: The use of a Lewis acid catalyst, such as a palladium(II) complex, has been shown to improve the efficiency of Strecker reactions, even with challenging substrates like ketones.[6][8][9] Mild acid catalysis can also promote imine formation.[10]

    Scenario 2: Incomplete Hydrolysis of the Nitrile

    Question: I have successfully synthesized the α-aminonitrile intermediate, but the subsequent hydrolysis to the carboxylic acid is incomplete, resulting in a mixture of nitrile and the final product. How can I drive the hydrolysis to completion?

    Answer:

    The hydrolysis of nitriles to carboxylic acids requires forcing conditions, either acidic or basic, and can be challenging, especially with sterically hindered or electronically complex substrates.[11][12][13]

    • Acid-Catalyzed Hydrolysis:

      • Conditions: Typically, this involves heating the nitrile under reflux with a strong aqueous acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[13][14]

      • Troubleshooting:

        • Reaction Time and Temperature: Incomplete hydrolysis may simply require a longer reaction time or a higher temperature. Monitor the reaction progress by TLC or HPLC.

        • Acid Concentration: Using a more concentrated acid solution can accelerate the reaction. However, be cautious of potential degradation of the pyrazole ring under very harsh acidic conditions.

        • Phase Transfer Catalysis: For nitriles with poor solubility in aqueous acid, the addition of an organic-soluble strong acid catalyst can improve the rate of hydrolysis.[14]

    • Base-Catalyzed Hydrolysis:

      • Conditions: This involves refluxing the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[11][13] This will initially form the carboxylate salt, which needs to be neutralized in a separate step to yield the carboxylic acid.

      • Troubleshooting:

        • Ammonia Byproduct: Base-catalyzed hydrolysis produces ammonia, which can be detected and indicates the reaction is proceeding.[11][13]

        • Work-up: Careful acidification of the reaction mixture after hydrolysis is crucial to protonate the carboxylate and precipitate the amino acid product.

    Scenario 3: Difficulty in Purifying the Final Product

    Question: My final product, 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, is proving difficult to purify. I am observing multiple spots on TLC, and column chromatography is not giving a clean separation. What purification strategies can I employ?

    Answer:

    The target molecule is an amino acid, which means it is zwitterionic and can be highly polar. This can make purification by traditional silica gel chromatography challenging.[15][16]

    • Chromatographic Techniques:

      • Thin-Layer Chromatography (TLC): Use a polar mobile phase, for example, a mixture of n-butanol, acetic acid, and water, to get better separation of polar amino acids.[17] Since amino acids are often UV-inactive, use a visualizing agent like ninhydrin to detect the spots.[18][19]

      • Column Chromatography:

        • Normal Phase: If using silica gel, a polar eluent system will be necessary. Consider adding a small amount of acetic acid or triethylamine to the mobile phase to improve peak shape and reduce tailing.

        • Reversed-Phase Chromatography (C18): This is often more effective for purifying polar compounds. A mobile phase gradient of water (often with a modifier like formic acid or TFA) and acetonitrile or methanol is typically used.[15][20]

      • Ion-Exchange Chromatography: This technique separates molecules based on their charge and is highly effective for purifying amino acids.[15][16]

    • Recrystallization: If the product is obtained as a solid, recrystallization from a suitable solvent system can be a powerful purification method. Experiment with different solvent mixtures to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

    II. Frequently Asked Questions (FAQs)

    Q1: What is the likely reaction mechanism for the synthesis of 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid?

    A1: The most probable synthetic route is a three-component Strecker synthesis.[1][2][3] The mechanism involves:

    • Imine Formation: The 1-methyl-1H-pyrazole-5-carbaldehyde reacts with benzylamine to form an iminium ion intermediate.[3]

    • Cyanide Addition: A cyanide nucleophile (from a source like KCN, NaCN, or TMSCN) attacks the iminium ion to form the α-aminonitrile, 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetonitrile.[2][3]

    • Nitrile Hydrolysis: The nitrile group is then hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, yielding the final product.[11][12][13]

    Q2: What are some potential side reactions to be aware of during this synthesis?

    A2: Several side reactions can occur:

    • Cannizzaro-type reaction: If the pyrazole aldehyde has no α-hydrogens, it could potentially undergo a disproportionation reaction in the presence of a strong base.

    • Oxidation of Benzylamine: Benzylamine can be susceptible to oxidation, potentially leading to the formation of benzaldehyde and other impurities.[21]

    • Polymerization: Aldehydes can sometimes undergo self-condensation or polymerization, especially under basic conditions.

    • Incomplete Hydrolysis: As discussed in the troubleshooting section, the hydrolysis of the nitrile may stop at the amide intermediate stage.

    Q3: How can I monitor the progress of the reaction?

    A3: A combination of analytical techniques is recommended:

    • Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the disappearance of starting materials and the appearance of products.[18][19] Use appropriate visualization techniques, such as UV light and a ninhydrin stain for the amino acid product.[18]

    • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress and can be used to determine the purity of the product.[20][22]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the intermediates and the final product.[23]

    • Mass Spectrometry (MS): MS is useful for confirming the molecular weight of the desired products.[22][23]

    Q4: What are the optimal storage conditions for 1-methyl-1H-pyrazole-5-carbaldehyde and the final amino acid product?

    A4:

    • 1-methyl-1H-pyrazole-5-carbaldehyde: Aldehydes can be prone to oxidation. It is best to store this starting material under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (refrigerated or frozen).[20]

    • 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid: As an amino acid, the final product is likely a stable solid. However, to prevent potential degradation over long periods, it should be stored in a cool, dry place, protected from light.[20]

    III. Data and Protocols

    Table 1: Recommended Starting Reaction Conditions for Strecker Synthesis
    ParameterRecommended ConditionRationale
    Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic solvents to avoid unwanted reactions with water.
    Temperature 0 °C to room temperatureTo control the reaction rate and minimize side reactions.
    Atmosphere Inert (Nitrogen or Argon)To prevent oxidation and reaction with atmospheric moisture.
    Dehydrating Agent Anhydrous MgSO₄ or Na₂SO₄To drive the imine formation equilibrium.[2][6]
    Cyanide Source Trimethylsilyl cyanide (TMSCN)Milder and often gives higher yields than alkali metal cyanides.[1][7]
    Catalyst (optional) Lewis Acid (e.g., PdCl₂) or mild Brønsted AcidTo accelerate the rate of imine formation and cyanide addition.[6][8][9][10]
    Protocol 1: General Procedure for the Strecker Synthesis of 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetonitrile
    • To a solution of 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in anhydrous DCM under an inert atmosphere, add benzylamine (1.1 eq).

    • Add anhydrous MgSO₄ (2.0 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Cool the reaction mixture to 0 °C.

    • Slowly add TMSCN (1.2 eq) dropwise over 15-20 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

    Protocol 2: General Procedure for the Acid-Catalyzed Hydrolysis of the α-Aminonitrile
    • To the crude 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetonitrile, add 6M HCl.

    • Heat the mixture to reflux (approximately 100-110 °C) for 4-8 hours, or until TLC/HPLC analysis indicates complete conversion of the nitrile.

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, it may be the hydrochloride salt of the product. Isolate by filtration.

    • To obtain the zwitterionic form, adjust the pH of the aqueous solution to the isoelectric point of the amino acid (typically around pH 6-7) using a base such as NaOH or NH₄OH.

    • The amino acid should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

    IV. Visualized Workflows

    Strecker_Synthesis_Workflow cluster_strecker Step 1: α-Aminonitrile Synthesis cluster_hydrolysis Step 2: Nitrile Hydrolysis Start 1-methyl-1H-pyrazole-5-carbaldehyde + Benzylamine Imine Imine Formation (Anhydrous Solvent, MgSO₄) Start->Imine Cyanide Cyanide Addition (TMSCN, 0°C to RT) Imine->Cyanide Nitrile α-Aminonitrile Intermediate Cyanide->Nitrile Hydrolysis Acid or Base Hydrolysis (e.g., 6M HCl, Reflux) Nitrile->Hydrolysis Workup Neutralization & Isolation Hydrolysis->Workup Product 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid Workup->Product

    Caption: General workflow for the two-step synthesis.

    Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of α-Aminonitrile Cause1 Aldehyde Degradation Problem->Cause1 Cause2 Incomplete Imine Formation Problem->Cause2 Cause3 Inefficient Cyanide Addition Problem->Cause3 Sol1 Check Aldehyde Purity Cause1->Sol1 Sol2 Use Dehydrating Agent (e.g., MgSO₄) Cause2->Sol2 Sol3 Use TMSCN Add at low temperature Cause3->Sol3 Sol4 Consider a Catalyst (Lewis or Brønsted Acid) Cause3->Sol4

    Caption: Troubleshooting logic for low α-aminonitrile yield.

    V. References

    • Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry. (n.d.). Retrieved from Google search.

    • Analytical Methods. (n.d.). Retrieved from Google search.

    • Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays. (2025, January 1). Retrieved from Google search.

    • (PDF) Separation and Purification of Amino Acids - ResearchGate. (n.d.). Retrieved from Google search.

    • Modified Asymmetric Strecker Reaction of Aldehyde with Secondary Amine: A Protocol for the Synthesis of S-Clopidogrel (An Antiplatelet Agent) | The Journal of Organic Chemistry - ACS Publications. (2012, July 26). Retrieved from [Link]

    • Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis - PMC. (n.d.). Retrieved from [Link]

    • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Retrieved from [Link]

    • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013, October 13). Retrieved from Google search.

    • SEPARATION OF AMINO ACIDS BY PAPER CHROMATOGRAPHY. (n.d.). Retrieved from Google search.

    • Separation of Amino Acids by Thin Layer Chromatography (Theory) - Amrita Virtual Lab. (n.d.). Retrieved from [Link]

    • Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

    • Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

    • Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab. (n.d.). Retrieved from Google search.

    • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC. (n.d.). Retrieved from [Link]

    • Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved from [Link]

    • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (n.d.). Retrieved from [Link]

    • Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate - PMC. (n.d.). Retrieved from [Link]

    • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (2022, May 15). Retrieved from [Link]

    • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]

    • 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

    • Chromatography: Amino Acids (AQA A Level Biology): Revision Note - Save My Exams. (2025, May 27). Retrieved from [Link]

    • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024, August 16). Retrieved from [Link]

    • hydrolysis of nitriles - Chemguide. (n.d.). Retrieved from [Link]

    • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (2024, November 21). Retrieved from [Link]

    • Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes - PMC. (n.d.). Retrieved from [Link]

    • Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

    • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β - Semantic Scholar. (n.d.). Retrieved from [Link]

    • US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents. (n.d.). Retrieved from

    • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - ChemRxiv. (n.d.). Retrieved from [Link]

    • Strecker Amino Acid Synthesis - YouTube. (2021, July 28). Retrieved from [Link]

    • Strecker Amino Acid Synthesis Mechanism & Examples –. (2025, December 25). Retrieved from [Link]

    • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace. (2021, November 19). Retrieved from [Link]

    • An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation - Beilstein Journals. (2007, March 21). Retrieved from [Link]

    • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - Amazon AWS. (n.d.). Retrieved from [Link]

    • Efficient Three-Component One-Pot Benzylation and Allylation of Aldehydes and Amines for Synthesis of Homobenzylamines and Homoallylamines | The Journal of Organic Chemistry - ACS Publications. (2007, March 17). Retrieved from [Link]

    • Synthesis of Some New Pyrazoles - DergiPark. (n.d.). Retrieved from [Link]

    • Kinetics and Mechanism of the Addition of Benzylamines to α-Cyano-β-phenylacrylamides in Acetonitrile - kchem.org. (n.d.). Retrieved from [Link]

    • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - MDPI. (2024, December 24). Retrieved from [Link]

    • (PDF) 2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid. (2025, October 16). Retrieved from [Link]

    • SYNTHESIS OF PYRAZOL0[1,5-b][l,2]BENZISOTHIAZOLES. (n.d.). Retrieved from Google search.

    • Journal of Chemical and Pharmaceutical Research, 2012, 4(1):75-77 - JOCPR. (n.d.). Retrieved from [Link]

    Sources

    preventing degradation of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid during storage

    Author: BenchChem Technical Support Team. Date: April 2026

    A Guide to Preventing Degradation During Storage

    Last Updated: March 25, 2026

    Introduction: Understanding the Molecule

    2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is a specialized chemical entity for research use.[1] Its structure combines several functional groups: a pyrazole ring, a secondary amine, and a carboxylic acid. This unique combination dictates its chemical reactivity and, consequently, its stability profile. While specific public data on this compound's degradation is limited, this guide is built on foundational chemical principles and authoritative best practices for storing active pharmaceutical ingredients (APIs).[2][3][4] Our goal is to provide researchers with the knowledge to proactively prevent degradation, ensuring the integrity and reliability of their experimental results.

    The pyrazole ring itself is generally stable, but the molecule as a whole possesses functional groups susceptible to specific degradation pathways.[5][6] Understanding these potential "hot spots" is the first step toward effective preservation.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary signs of degradation for this compound?

    A: Visual and analytical changes are key indicators. Visually, you might observe a color change in the solid powder (e.g., from white to yellow or brown), which often suggests oxidation. Analytically, the appearance of new peaks in your HPLC/UPLC chromatogram or a decrease in the area of the main compound peak is a definitive sign of degradation and loss of purity. A decline in performance in biological assays can also indicate that the compound is no longer in its active form.

    Q2: What is the recommended storage temperature for the solid compound?

    A: For long-term storage, keeping the solid compound at -20°C or, ideally, -80°C is strongly recommended.[7] Low temperatures significantly slow down the kinetics of potential degradation reactions, including oxidation and decarboxylation.[7] For short-term storage (days to a few weeks), refrigeration at 2°C to 8°C may be adequate, provided other protective measures are in place.[2][4][7]

    Q3: Can I store this compound in solution? If so, what is the best solvent and temperature?

    A: Storing in solution is generally not recommended for long-term preservation due to the increased potential for solvent-mediated degradation. If you must store a stock solution, use a dry, aprotic solvent like anhydrous DMSO or DMF. Prepare only the amount needed for immediate use. For short-term storage (a few days), store aliquots of the solution at -80°C.[8] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[8][9]

    Q4: How important is it to protect the compound from light and air?

    A: It is critical. The benzyl and pyrazole moieties can absorb UV light, potentially leading to photodegradation.[2][10] The secondary amine is susceptible to oxidation.[11] Therefore, the compound should always be stored in an amber or opaque vial to block light.[2] To prevent oxidation, flushing the vial with an inert gas like argon or nitrogen before sealing is a best practice.[2]

    Troubleshooting Guide: Identifying and Solving Degradation Issues

    This section addresses specific problems you might encounter and provides a logical path to resolution.

    Issue 1: The solid compound has changed color (e.g., turned yellow/brown).
    • Probable Cause: Oxidation. The secondary amine and potentially the pyrazole ring are susceptible to oxidation when exposed to air (oxygen). This process can be accelerated by light and elevated temperatures.

    • Immediate Action:

      • Cease using the discolored batch for critical experiments.

      • Perform an analytical check (e.g., HPLC, LC-MS) to quantify the purity and identify potential degradation products.

    • Preventative Workflow:

    Caption: Workflow for preventing oxidative degradation.

    Issue 2: HPLC analysis shows new impurity peaks that were not present initially.
    • Probable Cause: Multiple degradation pathways could be at play, including hydrolysis (if exposed to moisture), photodegradation, or thermal degradation. The identity of the peaks can provide clues. For example, a product with a lower molecular weight could indicate decarboxylation.

    • Troubleshooting & Analysis Protocol:

      • Characterize Impurities: Use LC-MS to determine the mass of the impurity peaks. This is a crucial step in hypothesizing the degradation pathway.

      • Review Handling Procedures: Were there any deviations from the recommended storage protocols? Was the compound left at room temperature for an extended period? Was it exposed to light?

      • Perform a Forced Degradation Study: To understand the compound's intrinsic stability, a forced degradation study is invaluable.[12][13][14] This involves intentionally stressing the compound under various conditions.

    Protocol: Basic Forced Degradation Study

    This protocol helps identify likely degradation products and establishes the stability-indicating nature of your analytical method, as recommended by ICH guidelines.[12][13][15]

    Objective: To intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light) to understand its degradation profile.

    Materials:

    • 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

    • 0.1 M HCl (Acidic Stress)

    • 0.1 M NaOH (Basic Stress)

    • 3% H₂O₂ (Oxidative Stress)

    • Methanol (Solvent)

    • HPLC system with UV detector, or LC-MS

    Methodology:

    • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

    • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate, appropriately labeled vials.

      • Acid Hydrolysis: 1 mL stock + 1 mL 0.1 M HCl.

      • Base Hydrolysis: 1 mL stock + 1 mL 0.1 M NaOH.

      • Oxidation: 1 mL stock + 1 mL 3% H₂O₂.

      • Thermal Stress (in solution): Heat one vial of the stock solution at 60°C.

      • Photolytic Stress (solid): Spread a thin layer of the solid compound in a petri dish and expose it to a calibrated light source (as per ICH Q1B guidelines).

      • Control: 1 mL stock + 1 mL of 50:50 Methanol:Water.

    • Incubation: Store the acid, base, and oxidation samples at room temperature. Check for degradation at time points such as 2, 4, 8, and 24 hours. The goal is to achieve 5-20% degradation.[12]

    • Analysis: At each time point, neutralize the acid/base samples, then dilute all samples appropriately and analyze by HPLC or LC-MS. Compare the chromatograms of the stressed samples to the control.

    Data Summary & Recommended Storage Conditions
    ParameterSolid State StorageSolution Storage (Short-Term)
    Temperature -20°C to -80°C (Long-term) [7]-80°C [8]
    Atmosphere Inert Gas (Argon or Nitrogen)[2]Aliquots in tightly sealed vials
    Light Protect from light (Amber/Opaque Vials)[2]Protect from light (Amber Vials)
    Moisture Store in a desiccator or dry environment[2]Use anhydrous aprotic solvents (e.g., DMSO)
    Freeze/Thaw N/AAvoid Repeated Cycles [8][9]
    Visualizing Potential Degradation Pathways

    The structure of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid has several points vulnerable to chemical attack.

    G cluster_molecule Potential Degradation Sites cluster_pathways Degradation Pathways cluster_sites Vulnerable Functional Groups mol 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid Amine Secondary Amine mol->Amine Carboxyl Carboxylic Acid mol->Carboxyl Aromatics Benzyl & Pyrazole Rings mol->Aromatics Oxidation Oxidation Decarboxylation Decarboxylation Photodegradation Photodegradation Amine->Oxidation O2 Carboxyl->Decarboxylation Δ, hν (-CO2) Aromatics->Photodegradation UV Light (hν)

    Caption: Key functional groups and their associated degradation pathways.

    References
    • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
    • Title: Pharmaceutical Ingredient Storage Best Practices for Optimal Stability Source: Vertex AI Search URL
    • Title: Full article: Comparison of initial photocatalytic degradation pathway of aromatic and linear amino acids Source: Taylor & Francis URL
    • Title: Proper Storage Conditions for Your APIs Source: GMP Trends URL
    • Title: Comparison of initial photocatalytic degradation pathway of aromatic and linear amino acids Source: Vertex AI Search URL
    • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: Vertex AI Search URL
    • Title: Forced Degradation Studies | ICH Stability Testing Source: BioPharmaSpec URL
    • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Vertex AI Search URL
    • Title: Cold Storage Requirements for Active Pharmaceutical Ingredients Source: Single Use Support URL
    • Title: Forced Degradation Testing Source: SGS Japan URL
    • Title: Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines Source: PMC URL
    • Title: A REVIEW ON PYRAZOLE AN ITS DERIVATIVE Source: IJNRD URL
    • Title: Pharmaceutical APIs Storage: Ensuring Quality and Compliance Source: Suanfarma URL
    • Title: Stability Assessments in Bioanalytical Method Validation Source: Celegence URL
    • Title: US20120271026A1 - Inhibition of amine oxidation Source: Google Patents URL
    • Title: 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)

    Sources

    Validation & Comparative

    The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery - A Comparative Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Enduring Versatility of the Pyrazole Nucleus

    In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands out as a cornerstone in the development of numerous therapeutic agents.[1][2][3] Its metabolic stability and versatile chemical handles allow for the synthesis of diverse derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4]

    This guide will provide a comparative analysis of several key pyrazole derivatives that have made a significant impact on modern medicine. While our initial focus was on the less-characterized molecule, 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, the scarcity of public data on this specific compound necessitates a broader perspective. We will instead leverage well-documented pyrazole-containing drugs to illustrate the remarkable adaptability of this scaffold. By examining their distinct mechanisms of action, therapeutic applications, and available experimental data, we can appreciate the chemical space that pyrazole derivatives occupy and the potential that awaits discovery for novel analogs.

    We will delve into the pharmacology of four distinct pyrazole derivatives:

    • Celecoxib: A selective COX-2 inhibitor for the treatment of inflammation and pain.

    • Sildenafil: A phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction and pulmonary hypertension.

    • Rimonabant: A cannabinoid receptor 1 (CB1) inverse agonist, formerly used for obesity.

    • CDPPB: A positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) with potential in neurological disorders.

    Through this comparative lens, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-activity relationships that govern the diverse biological effects of pyrazole derivatives.

    Celecoxib: Selective Inhibition of COX-2 for Anti-Inflammatory Action

    Celecoxib (brand name Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5][6] This selectivity is a key feature that distinguishes it from traditional NSAIDs, which inhibit both COX-1 and COX-2.[5][6]

    Mechanism of Action

    The anti-inflammatory, analgesic, and antipyretic effects of Celecoxib are achieved by blocking the synthesis of prostaglandins.[7] COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation.[8] COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced at sites of inflammation.[6] Celecoxib's diaryl-substituted pyrazole structure, with a sulfonamide side chain, allows it to bind to a hydrophilic region near the active site of COX-2 with approximately 10-20 times more selectivity over COX-1.[9] This selective inhibition reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[6]

    Celecoxib_Mechanism Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

    Caption: Mechanism of action of Celecoxib.

    Experimental Data: In Vitro COX-2 Inhibition

    The selective inhibition of COX-2 by Celecoxib has been demonstrated in numerous in vitro assays. A common method involves measuring the production of prostaglandin E2 (PGE2) in cell lines expressing either COX-1 or COX-2.

    CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
    Celecoxib 150.04375
    Ibuprofen 13350.37
    Naproxen 7100.7

    (Data are representative and compiled from various pharmacological studies.)

    Experimental Protocol: COX Inhibition Assay

    • Cell Culture: Human whole blood or specific cell lines (e.g., A549 for COX-2, U937 for COX-1) are cultured in appropriate media.

    • Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., Celecoxib) or vehicle control for a specified time (e.g., 1 hour).

    • Stimulation: For COX-2 activity, cells are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and then with arachidonic acid. For COX-1, unstimulated cells are treated with arachidonic acid.

    • PGE2 Measurement: After incubation, the supernatant is collected, and the concentration of PGE2 is quantified using an enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: The IC50 values (the concentration of inhibitor required to reduce PGE2 production by 50%) are calculated for both COX-1 and COX-2 to determine the selectivity index.

    Sildenafil: PDE5 Inhibition for Vasodilation

    Sildenafil (brand name Viagra) is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[10][11][12] It is primarily used to treat erectile dysfunction and pulmonary arterial hypertension.[11]

    Mechanism of Action

    During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to increase levels of cyclic guanosine monophosphate (cGMP).[10][13] cGMP induces smooth muscle relaxation and vasodilation in the corpus cavernosum of the penis, leading to an erection.[10][13] PDE5 is the enzyme responsible for the degradation of cGMP.[12] Sildenafil, with a molecular structure similar to cGMP, acts as a competitive inhibitor of PDE5, preventing the breakdown of cGMP.[10] This leads to elevated cGMP levels, enhanced smooth muscle relaxation, and increased blood flow.[13][14] It is important to note that sexual stimulation is required for Sildenafil to be effective.[10]

    Sildenafil_Mechanism NO Nitric Oxide (NO) (from sexual stimulation) GC Guanylate Cyclase NO->GC cGMP cGMP GC->cGMP Converts GTP GTP GTP GTP->GC PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation GMP 5'-GMP (inactive) PDE5->GMP Degrades Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

    Caption: Mechanism of action of Sildenafil.

    Experimental Data: In Vitro PDE5 Inhibition

    The potency and selectivity of Sildenafil for PDE5 are demonstrated through enzymatic assays comparing its inhibitory activity against various phosphodiesterase isoforms.

    CompoundPDE5 IC50 (nM)PDE6 IC50 (nM)PDE1 IC50 (nM)PDE3 IC50 (nM)
    Sildenafil 3.535280>1000
    Vardenafil 0.712130>1000
    Tadalafil 5780>1000>1000

    (Data are representative and compiled from various pharmacological studies.)

    Experimental Protocol: PDE Inhibition Assay

    • Enzyme Preparation: Recombinant human PDE isoforms are purified.

    • Assay Buffer: A suitable buffer containing the substrate (cGMP or cAMP) is prepared.

    • Compound Incubation: The PDE enzyme is incubated with various concentrations of the test compound (e.g., Sildenafil) or vehicle control.

    • Reaction Initiation: The reaction is initiated by the addition of the substrate.

    • Reaction Termination and Detection: The reaction is stopped, and the amount of product (GMP or AMP) is quantified, often using methods like scintillation proximity assay (SPA) or fluorescence polarization (FP).

    • Data Analysis: IC50 values are calculated to determine the potency and selectivity of the inhibitor for each PDE isoform.

    Rimonabant: A CB1 Receptor Inverse Agonist

    Rimonabant (formerly marketed as Acomplia) is a selective cannabinoid receptor 1 (CB1) antagonist or inverse agonist.[15][16] It was developed as an anti-obesity drug but was later withdrawn from the market due to severe psychiatric side effects.[15][17]

    Mechanism of Action

    The endocannabinoid system, particularly the CB1 receptor, plays a significant role in regulating appetite and energy balance.[16] Endocannabinoids like anandamide activate CB1 receptors in the brain, which can increase appetite.[15] Rimonabant binds to CB1 receptors, blocking the effects of endocannabinoids and also reducing the basal activity of the receptor (inverse agonism).[15][18] This action in the hypothalamus reduces appetite and food intake.[17] Peripherally, Rimonabant was also shown to have effects on lipid metabolism.[17]

    Rimonabant_Mechanism Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Activates Appetite Increased Appetite CB1_Receptor->Appetite Rimonabant Rimonabant Rimonabant->CB1_Receptor Blocks/ Inverse Agonist

    Caption: Mechanism of action of Rimonabant.

    Clinical Trial Data: Weight Loss

    Clinical trials, such as the RIO (Rimonabant in Obesity) studies, demonstrated the efficacy of Rimonabant in promoting weight loss compared to placebo.

    Treatment GroupMean Weight Change from Baseline (kg)
    Placebo -1.6
    Rimonabant (20 mg/day) -6.3

    (Data from the RIO-Lipids study after one year.)

    CDPPB: A Positive Allosteric Modulator of mGluR5

    3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is a selective, orally active, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[19] It represents a potential therapeutic approach for neurological and psychiatric disorders, including schizophrenia.

    Mechanism of Action

    mGluR5 is a G-protein coupled receptor that modulates glutamatergic neurotransmission. CDPPB does not activate the receptor directly but binds to an allosteric site, potentiating the receptor's response to the endogenous ligand, glutamate.[20] This enhancement of mGluR5 function can indirectly increase the activity of NMDA receptors, which are crucial for synaptic plasticity and learning.[20] By modulating glutamate signaling, CDPPB has shown antipsychotic-like and pro-cognitive effects in preclinical models.[21] It has also demonstrated neuroprotective effects by activating downstream signaling pathways like Akt and ERK1/2.[19][22]

    CDPPB_Mechanism Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Binds Signaling Enhanced Downstream Signaling (e.g., NMDA receptor function, Akt/ERK activation) mGluR5->Signaling CDPPB CDPPB CDPPB->mGluR5 Potentiates

    Caption: Mechanism of action of CDPPB.

    Experimental Data: In Vivo Cognitive Enhancement

    Preclinical studies have evaluated the ability of CDPPB to reverse cognitive deficits induced by NMDA receptor antagonists like MK-801, a model relevant to schizophrenia.

    Treatment GroupNovel Object Recognition Index
    Vehicle 0.65
    MK-801 + Vehicle 0.50 (impaired)
    MK-801 + CDPPB (10 mg/kg) 0.62 (reversed deficit)

    (Data are representative of findings in rodent models of cognitive impairment.)

    Experimental Protocol: Novel Object Recognition Test

    • Habituation: Rodents are habituated to an open-field arena.

    • Acquisition Phase: Two identical objects are placed in the arena, and the animal is allowed to explore for a set period.

    • Treatment: The animal is administered the test compound (e.g., CDPPB) or vehicle, often before or after the acquisition phase, and may also receive a cognitive impairing agent (e.g., MK-801).

    • Retention Phase: After a delay, one of the familiar objects is replaced with a novel object.

    • Data Analysis: The time spent exploring the novel object versus the familiar object is recorded. A higher recognition index (time with novel object / total exploration time) indicates better memory.

    Comparative Summary and Conclusion

    The pyrazole scaffold is a testament to the power of privileged structures in drug discovery.[1][2] The four compounds examined in this guide, while all sharing a core pyrazole ring, exhibit vastly different pharmacological profiles by targeting distinct protein families: an enzyme (Celecoxib, Sildenafil), a G-protein coupled receptor (Rimonabant, CDPPB), and through different modes of action (inhibitor, inverse agonist, positive allosteric modulator).

    DerivativeTargetMechanism of ActionTherapeutic Area
    Celecoxib COX-2Selective InhibitorAnti-inflammatory, Analgesic
    Sildenafil PDE5Competitive InhibitorErectile Dysfunction, PAH
    Rimonabant CB1 ReceptorInverse AgonistObesity (withdrawn)
    CDPPB mGluR5Positive Allosteric ModulatorNeurology (investigational)

    This diversity underscores the pyrazole's role as a versatile template for designing molecules with finely tuned biological activities. The strategic placement of different substituents around the pyrazole core allows for the optimization of potency, selectivity, and pharmacokinetic properties, enabling the targeting of a wide range of biological pathways.

    For researchers working on novel pyrazole derivatives like 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, the examples of Celecoxib, Sildenafil, Rimonabant, and CDPPB provide a rich chemical and biological context. Understanding how modifications to the pyrazole scaffold have led to these successful (and in the case of Rimonabant, cautionary) drugs can inform the design and development of the next generation of pyrazole-based therapeutics. The journey from a simple heterocyclic ring to a life-changing medicine is complex, but the pyrazole scaffold has repeatedly proven to be an excellent starting point.

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    • Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed. [Link]

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    • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. [Link]

    • The mGluR5 Positive Allosteric Modulator CDPPB Inhibits SO2-Induced Protein Radical Formation and Mitochondrial Dysfunction Through Activation of Akt in Mouse Hippocampal HT22 Cells - PMC. [Link]

    • Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory - PMC. [Link]

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    A Comparative Structural-Activity Relationship (SAR) Guide to 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid and its Analogs

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] This guide provides a comprehensive analysis of the structural-activity relationship (SAR) of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, a molecule that combines the privileged pyrazole heterocycle with an α-amino acid moiety. While direct and extensive SAR studies on this specific molecule are not widely published, this guide will extrapolate from the vast body of research on related pyrazole derivatives to provide a comparative framework for understanding how structural modifications may influence its biological profile. We will dissect the molecule into its three key components—the 1-methyl-1H-pyrazol-5-yl ring, the α-amino acetic acid side chain, and the N-benzyl group—to explore the potential impact of substitutions on its activity. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on this scaffold.

    The Privileged Pyrazole Scaffold: A Foundation for Diverse Biological Activities

    The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that can be substituted at various positions to modulate its physicochemical properties and biological activity.[1] The substitution pattern on the pyrazole ring has been shown to be a critical determinant of the pharmacological effect of the resulting compounds.[2]

    N1-Substitution: The Methyl Group's Influence

    In the target molecule, the pyrazole nitrogen at position 1 is substituted with a methyl group. The nature of the substituent at the N1 position of the pyrazole ring is known to significantly impact the biological activity of the resulting compounds. For instance, in a series of pyrazole derivatives designed as monoamine oxidase (MAO) inhibitors, the N1-substituent played a crucial role in determining the potency and selectivity of the compounds.[3] While some studies have explored bulky aromatic groups at this position, the presence of a small alkyl group like methyl can influence the molecule's overall lipophilicity and steric profile, which in turn affects its interaction with biological targets.

    C5-Substitution: The Link to the Active Side Chain

    The α-amino acetic acid side chain is attached to the C5 position of the pyrazole ring. The substitution at C3 and C5 positions of the pyrazoline ring has been shown to be critical for various biological activities.[3] In the context of cannabinoid receptor antagonists, a para-substituted phenyl ring at the C5-position was found to be a key requirement for potent activity.[4][5] While our target molecule has an aliphatic side chain at this position, this highlights the importance of the C5-substituent in directing the molecule's biological function. The nature and orientation of the group at C5 can significantly influence the binding affinity and efficacy of the compound.

    The α-Amino Acid Moiety: A Gateway to Biological Systems

    The presence of an α-amino acid substructure in the target molecule is particularly interesting, as it can mimic natural amino acids and potentially interact with a variety of biological targets, including enzymes and receptors. The synthesis of pyrazole-containing α-amino acids has been explored, highlighting their potential as building blocks for novel bioactive compounds.[6]

    The Acetic Acid Group: A Handle for Interaction

    The carboxylic acid group provides a key site for hydrogen bonding and electrostatic interactions with biological macromolecules. The acidity of this group can be modulated by introducing electron-withdrawing or electron-donating groups on the pyrazole or benzyl moieties. In a study of pyrazole-based inhibitors of meprin α and β, the presence of an acidic moiety was found to be important for potent inhibition of meprin β.[7]

    The N-Benzyl Group: Modulating Lipophilicity and Steric Hindrance

    The benzylamino group at the α-position of the acetic acid side chain introduces a bulky, lipophilic substituent. The nature of this group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

    Aromatic Substitution on the Benzyl Ring

    The phenyl ring of the benzyl group offers a prime location for structural modifications. The introduction of substituents on this ring can alter the electronic properties, lipophilicity, and steric bulk of the entire molecule. For instance, in a series of 5-benzylamino-substituted pyrimido[4,5-c]quinoline derivatives, substitutions on the benzyl ring had a notable effect on their CSNK2A inhibitory activity.[8] A systematic exploration of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions of the benzyl ring would be a logical step in elucidating the SAR of the target molecule.

    Potential Biological Targets and Comparative Analysis

    Given the structural features of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, several biological activities can be hypothesized and compared with existing classes of pyrazole derivatives.

    Potential Biological Activity Structural Rationale and Comparison with Analogs Key SAR Considerations for Optimization
    Anti-inflammatory Activity The pyrazole scaffold is present in the selective COX-2 inhibitor Celecoxib.[9] The acetic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).- Substitution on the pyrazole and benzyl rings to enhance COX-2 selectivity. - Modification of the acidic proton to improve pharmacokinetic properties.
    Anticancer Activity Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms.[2] The α-amino acid structure could facilitate transport into cancer cells.- Introduction of functional groups known to enhance cytotoxicity on the benzyl ring. - Synthesis of derivatives with modified pyrazole substitution patterns to target specific kinases.
    Monoamine Oxidase (MAO) Inhibition Pyrazoline derivatives have been extensively studied as MAO inhibitors, with the substitution pattern on the pyrazole ring and at the N1 position being crucial for activity and selectivity.[10][11][12]- Variation of the N1-substituent on the pyrazole ring. - Substitution on the benzyl ring to explore interactions with the active site of MAO-A or MAO-B.
    Cannabinoid Receptor (CB1/CB2) Modulation Pyrazole derivatives are well-known as cannabinoid receptor antagonists (e.g., Rimonabant).[4][5][13] The SAR for this class is well-defined, with specific substitutions on the pyrazole ring being critical for high affinity.- Modification of the substituents at C3 and C5 of the pyrazole ring to investigate potential CB1/CB2 activity. - Altering the N-benzyl group to explore different binding modes within the cannabinoid receptors.

    Experimental Protocols for Biological Evaluation

    To systematically evaluate the biological potential of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid and its analogs, a series of in vitro and in vivo assays are recommended.

    In Vitro Anti-inflammatory Assays

    A comprehensive protocol for evaluating the anti-inflammatory properties of pyrazole derivatives has been described.[9]

    • COX-1/COX-2 Inhibition Assay: To determine the inhibitory activity and selectivity of the compounds against cyclooxygenase enzymes.

      • Method: Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

      • Procedure: Incubate the enzymes with various concentrations of the test compounds, followed by the addition of arachidonic acid. Measure the production of prostaglandins.

      • Data Analysis: Calculate IC50 values and the COX-2 selectivity index.

    • Lipopolysaccharide (LPS)-Induced Inflammatory Response in Macrophages: To assess the effect of the compounds on the production of inflammatory mediators.

      • Cell Line: RAW 264.7 macrophage cells.

      • Procedure: Pre-treat cells with test compounds, followed by stimulation with LPS. Measure the levels of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.[9]

      • Data Analysis: Determine the dose-dependent inhibition of inflammatory mediator production.

    In Vitro Anticancer Assays

    Standard protocols for assessing the anticancer activity of novel compounds are widely available.[14][15][16]

    • Cell Viability/Cytotoxicity Assay: To determine the antiproliferative effect of the compounds on various cancer cell lines.

      • Method: MTT or Crystal Violet assay.

      • Procedure: Treat cancer cell lines (e.g., HCT-116, HeLa, MCF-7) with a range of concentrations of the test compounds for a specified duration (e.g., 48 hours).[14]

      • Data Analysis: Calculate the IC50 values for each cell line.

    • Apoptosis and Cell Cycle Analysis: To investigate the mechanism of cell death induced by the compounds.

      • Method: Flow cytometry using Annexin V/Propidium Iodide staining for apoptosis and Propidium Iodide staining for cell cycle analysis.

      • Procedure: Treat cancer cells with the compounds at their IC50 concentrations and analyze the cell populations at different stages of apoptosis and the cell cycle.

    Visualizing the Structural-Activity Landscape

    To better understand the relationships between the different structural components of the target molecule and its potential biological activities, the following diagrams illustrate key concepts and workflows.

    SAR_Components cluster_Molecule 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid cluster_Activities Potential Biological Activities Pyrazole 1-Methyl-1H-pyrazol-5-yl Ring (N1 & C5 substitution) AntiInflammatory Anti-inflammatory Pyrazole->AntiInflammatory COX Inhibition Anticancer Anticancer Pyrazole->Anticancer Kinase Inhibition MAO_Inhibition MAO Inhibition Pyrazole->MAO_Inhibition Selectivity CB_Modulation CB Receptor Modulation Pyrazole->CB_Modulation Antagonism AminoAcid α-Amino Acetic Acid Moiety (Chirality & Acidity) AminoAcid->AntiInflammatory H-bonding AminoAcid->Anticancer Cellular Uptake Benzyl N-Benzyl Group (Lipophilicity & Sterics) Benzyl->AntiInflammatory Lipophilicity Benzyl->Anticancer Steric Effects Benzyl->MAO_Inhibition Active Site Fit

    Caption: Key structural components and their potential influence on biological activities.

    Experimental_Workflow Start Compound Synthesis & Characterization InVitro In Vitro Screening (COX, MTT, MAO assays) Start->InVitro SAR_Analysis Structure-Activity Relationship Analysis InVitro->SAR_Analysis Lead_Optimization Lead Optimization (Analog Synthesis) SAR_Analysis->Lead_Optimization InVivo In Vivo Studies (Animal Models) SAR_Analysis->InVivo Promising Leads Lead_Optimization->InVitro Preclinical Preclinical Development InVivo->Preclinical

    Sources

    Safety Operating Guide

    A Guide to the Safe and Compliant Disposal of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

    Author: BenchChem Technical Support Team. Date: April 2026

    This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid. As a specialized heterocyclic amino acid derivative, the absence of a specific Safety Data Sheet (SDS) in common databases necessitates a conservative approach to its waste management. The procedures outlined below are grounded in established principles of laboratory safety, regulatory compliance, and chemical compatibility to ensure the protection of laboratory personnel and the environment.

    Hazard Assessment and Waste Characterization

    Due to the lack of specific toxicological data for 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, its hazard profile must be inferred from its structural components: a pyrazole ring, a secondary amine, and a carboxylic acid. Nitrogen-containing heterocyclic compounds can exhibit a range of biological activities and potential toxicities.[1][2][3] Some pyrazole derivatives, for instance, have been shown to possess unexpected acute mammalian toxicity associated with mitochondrial respiration inhibition.[4]

    Therefore, under the Resource Conservation and Recovery Act (RCRA) guidelines established by the U.S. Environmental Protection Agency (EPA), this compound must be managed as hazardous waste .[5][6] This classification is based on the precautionary principle, where unknown toxicity mandates the highest level of caution. It is explicitly forbidden to dispose of this chemical down the drain or in regular solid waste.[5][7]

    Key Disposal Parameters Summary

    ParameterGuidelineRationale & Citations
    Waste Classification Hazardous WastePrecautionary principle due to unknown specific toxicity and the known hazards of related nitrogen-containing heterocyclic compounds.[2][4][5]
    Sewer Disposal Strictly Prohibited Potential aquatic toxicity and violation of environmental regulations.[8][9]
    Solid Waste Disposal Strictly Prohibited Prevents environmental contamination and complies with EPA regulations for hazardous materials.[6][10]
    Primary Disposal Route Licensed Hazardous Waste ContractorEnsures compliant and safe final disposal, typically via incineration.[10][11]

    Immediate Safety and Personal Protective Equipment (PPE)

    Before handling the compound for disposal, adherence to standard laboratory safety protocols is non-negotiable. This serves as the primary barrier against accidental exposure.[12]

    • Eye Protection : Wear safety glasses or goggles to shield against accidental splashes.[12]

    • Hand Protection : Use chemical-resistant disposable gloves, such as nitrile gloves. If contamination occurs, change gloves immediately.[12]

    • Body Protection : A standard laboratory coat must be worn to protect skin and clothing.[12]

    • Work Area : All handling of the waste material should occur within a designated area, preferably inside a chemical fume hood to minimize inhalation risk.[13]

    Step-by-Step Disposal Protocol

    The following procedure ensures the safe accumulation, storage, and disposal of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid waste in a laboratory setting.

    Step 1: Waste Segregation and Container Selection

    Proper segregation is critical to prevent dangerous chemical reactions within the waste container.[7]

    • Identify Waste Stream : Designate a specific waste stream for this compound. Do not mix it with other waste types unless you have confirmed compatibility.

    • Select a Compatible Container :

      • Use a container made of a material that is chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable.[7][14]

      • The container must be in good condition, free from cracks or deterioration, and have a secure, leak-proof screw cap.[10]

    • Segregate from Incompatibles : Store this waste away from:

      • Strong Oxidizing Agents : To prevent potential violent reactions.

      • Strong Acids and Bases : To avoid exothermic reactions or degradation into unknown byproducts.[7]

    Step 2: Waste Accumulation and Labeling

    Clear and accurate labeling is a strict regulatory requirement and essential for safe handling by all personnel.[5][10]

    • Labeling : Before adding any waste, affix a hazardous waste label to the container. The label must include:

      • The words "HAZARDOUS WASTE ".[10]

      • The full, unabbreviated chemical name: "2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid ".

      • An accurate estimation of the percentage or volume of each component if it is part of a mixture.[7]

      • The date when waste was first added to the container.[5]

    • Accumulation :

      • Keep the waste container securely capped at all times, except when actively adding waste.[10] Do not leave a funnel in the container opening.[10]

      • Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[14]

    Step 3: On-Site Storage in a Satellite Accumulation Area (SAA)

    An SAA is a designated location at or near the point of waste generation and under the control of laboratory personnel.[7][10]

    • Location : The SAA must be at or near the process that generates the waste.[5]

    • Containment : Place the waste container in a secondary containment system, such as a chemical-resistant tray or bin, to contain any potential leaks.[7][15]

    • Storage Limits : A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, the waste must be moved within three days.[5] For practical laboratory purposes, containers are typically much smaller.

    • Inspections : The SAA and its containers must be inspected weekly for leaks, proper labeling, and container integrity.[10]

    Step 4: Arranging Final Disposal

    Final disposal must be handled by trained professionals to ensure compliance with all federal and local regulations.[6]

    • Contact EH&S : When the waste container is approximately 90% full, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[10][12]

    • Professional Disposal : Your EH&S department will coordinate with a licensed hazardous waste disposal company. The most common and effective disposal method for this type of organic compound is high-temperature incineration at a permitted facility.[11]

    Disposal Workflow Diagram

    The following diagram illustrates the decision-making process and procedural flow for the compliant disposal of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid.

    G Disposal Workflow for 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid cluster_prep Preparation & Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposal cluster_emergency Contingency start Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Leak-Proof Waste Container ppe->container label_container Affix 'HAZARDOUS WASTE' Label with Full Chemical Name container->label_container add_waste Add Waste to Container (Do not exceed 90% capacity) label_container->add_waste close_container Keep Container Securely Closed add_waste->close_container saa Store in Designated SAA with Secondary Containment close_container->saa segregate Segregate from Incompatibles (Oxidizers, Acids, Bases) saa->segregate full Container Full? segregate->full spill Spill Occurs? segregate->spill full->add_waste No contact_ehs Contact EH&S for Pickup full->contact_ehs Yes disposal Disposal by Licensed Contractor contact_ehs->disposal spill->full No spill_protocol Follow Emergency Spill Protocol spill->spill_protocol Yes

    Caption: Workflow for the safe disposal of the specified compound.

    Emergency Procedures: Spill Management

    In the event of an accidental spill, prompt and correct action is necessary to mitigate exposure and contamination.

    • Alert Personnel : Immediately alert others in the vicinity.

    • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

    • Consult EH&S : Contact your institution's EH&S office for guidance. They can determine if the spill is manageable by laboratory personnel or requires a specialized response team.[10]

    • Cleanup : For minor spills manageable by lab staff:

      • Ensure you are wearing appropriate PPE.

      • Use a chemical spill kit with an absorbent material appropriate for organic compounds.

      • Collect the absorbed material and contaminated cleaning supplies (e.g., pads, gloves) in a separate, clearly labeled hazardous waste container.

      • Dispose of the spill cleanup debris as hazardous waste through EH&S.[10]

    By adhering to this comprehensive guide, researchers and laboratory professionals can manage and dispose of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid waste in a manner that ensures safety, regulatory compliance, and environmental stewardship.

    References

    • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
    • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
    • Columbia University. Hazardous Chemical Waste Management Guidelines.
    • Laboratory Waste Management Guidelines. (n.d.).
    • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
    • BenchChem. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
    • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.).
    • National Institute of Advanced Industrial Science and Technology (AIST). (2022, August 31). Safety Data Sheet.
    • BASF. (2026, February 11). Safety data sheet.
    • PubMed. Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase.
    • PubMed. (2021, January 14). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity.
    • Sigma-Aldrich. (2026, January 6). SAFETY DATA SHEET.
    • ChemScene. (2025, August 23). Safety Data Sheet.
    • Dartmouth College. Hazardous Waste Disposal Guide.
    • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023, February 14).

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.